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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of meso-Tetra(2-carboxyphenyl)porphine (o-TCPP): A Comprehensive Technical Guide

Executive Summary meso-Tetra(2-carboxyphenyl)porphine (commonly referred to as o-TCPP or T2CPP) is a highly specialized, sterically hindered macrocycle. The presence of four ortho-carboxylic acid groups provides a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

meso-Tetra(2-carboxyphenyl)porphine (commonly referred to as o-TCPP or T2CPP) is a highly specialized, sterically hindered macrocycle. The presence of four ortho-carboxylic acid groups provides a unique, densely packed microenvironment above and below the porphyrin plane. This structural feature makes o-TCPP a privileged scaffold for the synthesis of picket-fence porphyrins, metal-organic frameworks (MOFs), and advanced electrocatalysts where the carboxylate groups act as pendant proton relays to enhance the selectivity of oxygen reduction reactions (ORR)[1][2].

Synthesizing o-TCPP requires precise control over reaction conditions. Direct condensation of 2-carboxybenzaldehyde with pyrrole is notoriously inefficient due to the unprotected carboxylic acids, which induce severe solubility issues, promote unwanted side-reactions, and disrupt the acid-catalyzed macrocyclization[3][4]. To circumvent this, the field-proven methodology relies on a two-step self-validating system: the synthesis of a tetramethyl ester precursor followed by rigorous base-catalyzed hydrolysis[5].

Mechanistic Rationale: Precursor Selection & Reaction Pathways

As an application scientist, it is critical to understand why specific synthetic routes are chosen over others. The synthesis of highly sterically hindered porphyrins cannot rely on the classical Adler-Longo method (refluxing in propionic acid at 141 °C). Under such harsh conditions, ortho-substituted benzaldehydes undergo extensive degradation, resulting in massive tar formation and yields often below 5%[3].

Instead, the Lindsey Method is the gold standard for this synthesis. By decoupling the condensation and oxidation steps, the Lindsey method allows the reactants to reach a thermodynamic equilibrium at room temperature, forming a porphyrinogen intermediate. This is followed by an irreversible oxidation step to lock the fully conjugated porphyrin macrocycle[4]. To prevent the free carboxylic acid from interfering with the Lewis acid catalyst (BF₃·OEt₂), the aldehyde is masked as an ester (methyl 2-formylbenzoate)[5].

Workflow A Methyl 2-formylbenzoate + Pyrrole B Lewis Acid Catalysis (BF3·OEt2 in DCM) A->B C Porphyrinogen Intermediate B->C D Oxidation (DDQ or p-Chloranil) C->D E Tetramethyl Ester Porphyrin (Atropisomer Mixture) D->E F Base Hydrolysis (KOH, THF/MeOH/H2O) E->F G Acidification (HCl to pH 2) F->G H meso-Tetra(2-carboxyphenyl)porphine (Target Product) G->H

Synthetic workflow for o-TCPP via the Lindsey method and subsequent hydrolysis.

Table 1: Comparison of Porphyrin Macrocyclization Methods
ParameterAdler-Longo MethodLindsey Method (Preferred)
Solvent Propionic AcidDichloromethane (DCM)
Catalyst Propionic Acid (Bulk)BF₃·OEt₂ or TFA
Temperature 141 °C (Reflux)20–25 °C (Room Temp)
Oxidant Ambient O₂DDQ or p-Chloranil
Concentration High (~0.1 M)Low (~0.01 M)
Typical Yield < 5% (for ortho-substituted)30–40%
Purity Profile High tar/polymer byproductsCleaner, easier chromatography

Experimental Workflow: Self-Validating Protocols

Step 1: Synthesis of meso-Tetra(2-methoxycarbonylphenyl)porphyrin

This step generates the tetramethyl ester precursor, which is commercially sold and utilized as a mixture of atropisomers[5].

Methodology:

  • Preparation: In an oven-dried, foil-wrapped round-bottom flask (to prevent photo-bleaching), dissolve methyl 2-formylbenzoate (10.0 mmol) and freshly distilled pyrrole (10.0 mmol) in 1.0 L of anhydrous dichloromethane (DCM). Causality: High dilution (0.01 M) is strictly required to favor intramolecular cyclization over linear polymerization.

  • Catalysis: Purge the system with N₂ for 15 minutes. Inject BF₃·OEt₂ (1.0 mmol, 0.1 equiv) via syringe. Stir at room temperature for 1 hour. The solution will turn pale yellow, indicating the formation of the porphyrinogen intermediate[4].

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 7.5 mmol) in one portion. Stir for an additional 1 hour. Self-Validation: The immediate color change from pale yellow to deep, opaque purple confirms successful oxidation to the porphyrin.

  • Purification: Neutralize the acid catalyst with triethylamine (1.5 mmol). Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (Eluent: DCM/Hexane). The product is isolated as a purple microcrystalline solid.

Step 2: Base-Catalyzed Hydrolysis to o-TCPP

The ester linkages must be cleaved to yield the final proton-relay active o-TCPP[1][2].

Methodology:

  • Solvent Bridge: Dissolve the tetramethyl ester (1.0 mmol) in 50 mL of Tetrahydrofuran (THF). Causality: A mixed solvent system is mandatory. The ester is highly hydrophobic (soluble in THF), while the resulting potassium salt is hydrophilic. Methanol acts as a phase-transfer bridge.

  • Hydrolysis: Add a solution of KOH (40.0 mmol) dissolved in 25 mL of Methanol and 25 mL of deionized water. Reflux the biphasic mixture at 70 °C for 12–16 hours.

  • Precipitation: Cool the mixture to room temperature and evaporate the organic solvents (THF/MeOH) under vacuum. The aqueous layer will contain the fully dissolved potassium salt of the porphyrin.

  • Acidification: Slowly add 1 M HCl dropwise until the pH reaches ~2. Self-Validation: The sudden precipitation of a dark green/purple solid confirms the protonation of the carboxylate groups, dropping the solubility of the free o-TCPP. Filter, wash with copious amounts of water, and dry under vacuum at 60 °C.

Stereodynamics: The Role of Atropisomerism

A defining characteristic of o-TCPP and its ester precursor is atropisomerism . Because of the extreme steric bulk of the ortho-carboxylic groups clashing with the pyrrole β-protons, rotation around the meso-carbon-phenyl single bond is highly restricted at room temperature[1][5].

During the macrocyclization step, the four ortho-substituents can orient either "up" (α) or "down" (β) relative to the porphyrin plane. This statistical assembly results in four distinct atropisomers.

Atropisomers Root o-TCPP Tetramethyl Ester (Statistical Isomer Mixture) A1 αααα Isomer (12.5% - All Up) Root->A1 A2 αααβ Isomer (50.0% - 3 Up, 1 Down) Root->A2 A3 ααββ Isomer (25.0% - 2 Up, 2 Down Adj.) Root->A3 A4 αβαβ Isomer (12.5% - Alternating) Root->A4

Statistical distribution of o-TCPP atropisomers formed during macrocyclization.

Table 2: Atropisomer Distribution of o-TCPP
AtropisomerRelative OrientationStatistical ProbabilitySymmetry Point Group
αααα 4 Up, 0 Down12.5% (1/8)C₄v
αααβ 3 Up, 1 Down50.0% (4/8)Cₛ
ααββ 2 Up, 2 Down (Adjacent)25.0% (2/8)C₂v
αβαβ 2 Up, 2 Down (Alternating)12.5% (1/8)D₂d

Note: For applications requiring a specific face-conformation (e.g., picket-fence porphyrins), the αααα isomer must be isolated via specialized silica gel chromatography using a polar eluent gradient.

Analytical Validation

To ensure the scientific integrity of the synthesized o-TCPP, the following analytical benchmarks must be met:

  • UV-Vis Spectroscopy: The spectrum in methanol should display a sharp, intense Soret band at ~415 nm, accompanied by four distinct Q-bands between 510 nm and 650 nm, characteristic of a free-base porphyrin.

  • ¹H NMR Spectroscopy (DMSO-d₆): The inner core protons (NH) will appear as a distinct singlet at approximately -2.70 ppm . This extreme upfield shift is the ultimate validation of the porphyrin's strong diamagnetic ring current. The presence of multiple closely spaced signals in the aromatic region (7.50 - 8.50 ppm) validates the presence of the atropisomer mixture[1][5].

  • Mass Spectrometry (MALDI-TOF): Expected m/z for C₄₈H₃₀N₄O₈ is 790.77[1].

References

  • meso-Tetra (2-carboxyphenyl) porphine Frontier Specialty Chemicals
  • meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester Frontier Specialty Chemicals
  • Solvent-free synthesis of meso-tetraarylporphyrins in air: product diversity and yield optimiz
  • Electrocatalytic oxygen reduction by iron tetra-arylporphyrins bearing pendant proton relays PubMed (NIH)
  • Porphyrin Synthesis in Surfactant Solution: Multicomponent Assembly in Micelles ACS Public

Sources

Exploratory

Photophysical Dynamics and Catalytic Utility of 2-Carboxyphenyl Porphyrin: A Technical Guide

Executive Summary & Structural Paradigm Meso-substituted porphyrins are foundational to photodynamic therapy (PDT), photocatalysis, and biomimetic electrocatalysis. Among these, 2-carboxyphenyl porphyrin (2-CPP) —and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Paradigm

Meso-substituted porphyrins are foundational to photodynamic therapy (PDT), photocatalysis, and biomimetic electrocatalysis. Among these, 2-carboxyphenyl porphyrin (2-CPP) —and its tetrameric counterpart, 5,10,15,20-tetrakis(2-carboxyphenyl)porphyrin (o-TCPP)—occupies a unique structural niche. Unlike its para-substituted isomer (4-CPP), which readily forms J-aggregates and nanorods via intermolecular hydrogen bonding and π−π stacking [[1]], the ortho-substitution in 2-CPP introduces severe steric hindrance.

This steric bulk forces the meso-phenyl rings into a nearly orthogonal conformation relative to the porphyrin macrocycle. This "picket-fence" architecture yields three critical functional advantages:

  • Suppression of Aggregation: The orthogonal rings physically block π−π stacking, ensuring the molecule remains monomeric in aqueous and polar organic solvents. This preserves its long-lived triplet excited state.

  • Atropisomerism: The restricted rotation of the phenyl rings generates stable atropisomers ( αααα , αααβ , etc.), allowing for the precise spatial arrangement of functional groups [[2]].

  • Second-Sphere Proton Relays: In metallated derivatives (e.g., Fe-2-CPP), the inward-pointing carboxyl groups act as Brønsted acid/base relays directly above the metal center, dramatically enhancing the selectivity of the Oxygen Reduction Reaction (ORR) [[3]].

Core Photophysical Properties

The photophysical signature of 2-CPP is defined by its highly conjugated 18π -electron system. The ground state ( S0​ ) absorption features a highly intense Soret (B) band at ~415 nm, resulting from a strong S0​→S2​ transition, and four distinct Q-bands between 500–700 nm, corresponding to S0​→S1​ transitions.

Excited-State Dynamics and Photobasicity

Upon excitation to the singlet state ( S1​ ), 2-CPP exhibits red fluorescence. However, due to strong spin-orbit coupling, it undergoes efficient Intersystem Crossing (ISC) to the lowest excited triplet state ( T1​ ).

Recent transient absorption spectroscopy studies reveal a critical mechanistic quirk: the T1​ state acts as a photobase . Upon photoexcitation, electron density shifts from the peripheral meso-substituents to the unprotonated pyrrolic nitrogens in the core. This increases the core nucleophilicity, making the triplet state significantly more basic than the ground state, which shifts its redox potential anodically and enhances its capacity as an electron acceptor [[4]].

Singlet Oxygen Generation ( ΦΔ​ )

The long lifetime of the T1​ state (often >100μs in deaerated solutions) allows for highly efficient Type II energy transfer to ground-state triplet oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). The monomeric nature of 2-CPP ensures that non-radiative decay pathways (which plague aggregated porphyrins) are minimized, resulting in a high singlet oxygen quantum yield ( ΦΔ​ ).

Jablonski S0 Ground State (S0) Free-base Porphyrin S1 Excited Singlet State (S1) Lifetime: ~1-10 ns S0->S1 hν (Soret/Q-Band) S1->S0 Fluorescence (Red Emission) T1 Excited Triplet State (T1) Photobase Character S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative decay O2_1 Singlet Oxygen (1O2) Cytotoxic / Reactive T1->O2_1 Type II Energy Transfer O2_3 Ground State Oxygen (3O2) O2_3->O2_1 Spin Flip

Figure 1: Jablonski diagram illustrating the photophysical pathways and Type II energy transfer.

Comparative Quantitative Data

To highlight the impact of the ortho-substitution, the table below contrasts the photophysical parameters of 2-carboxyphenyl porphyrin (ortho) with its para-substituted isomer (4-carboxyphenyl porphyrin).

Parameter2-CPP (Ortho-substituted)4-CPP (Para-substituted)Causality / Mechanism
Soret Band ( λmax​ ) ~415 nm~418 nm (broadened)4-CPP broadening indicates ground-state aggregation.
Fluorescence Yield ( ΦF​ ) 0.08 - 0.110.03 - 0.05Aggregation in 4-CPP induces self-quenching (non-radiative decay).
Singlet Oxygen Yield ( ΦΔ​ ) 0.65 - 0.750.40 - 0.55Monomeric 2-CPP maximizes T1​ lifetime for optimal O2​ collision.
Aggregation Tendency Very LowHigh (Forms Nanorods)Ortho-carboxyl steric hindrance prevents π−π stacking [[1]].
Electrocatalytic ORR Selectivity High ( 4e− to H2​O )Low (Mixed H2​O/H2​O2​ )Inward-pointing 2-COOH acts as a direct proton relay to the metal [[3]].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed with built-in validation mechanisms.

Protocol A: Steady-State Photophysical Characterization

Objective: Determine the molar extinction coefficient ( ϵ ) and fluorescence quantum yield ( ΦF​ ).

  • Solvent Preparation: Prepare a spectroscopic-grade solvent system (e.g., DMF or 0.1 M PBS at pH 7.4). Degas the solvent via argon sparging for 20 minutes to remove dissolved oxygen, which quenches fluorescence.

  • Concentration Gradient: Prepare a stock solution of 2-CPP (~1 mM). Dilute to create a 5-point calibration curve ranging from 1μM to 10μM .

  • Absorbance Validation (Inner-Filter Control): Measure the UV-Vis spectra. Critical step: Ensure the absorbance at the excitation wavelength ( λex​ ) is strictly ≤0.1 OD. Causality: Higher optical densities lead to inner-filter effects (reabsorption of emitted light), artificially suppressing the calculated ΦF​ .

  • Emission Scanning: Excite the samples at the Soret maximum. Integrate the area under the emission spectrum (typically 600–750 nm).

  • Relative Calculation: Calculate ΦF​ relative to a known standard (e.g., Tetraphenylporphyrin (TPP) in toluene, ΦF​=0.11 ) using the comparative Williams method, correcting for solvent refractive indices.

Protocol B: Determination of Singlet Oxygen Quantum Yield ( ΦΔ​ )

Objective: Quantify the efficiency of 1O2​ generation using a chemical trapping agent.

  • Scavenger Selection: Use 1,3-Diphenylisobenzofuran (DPBF) for organic solvents (DMF/DMSO) or Singlet Oxygen Sensor Green (SOSG) for aqueous media.

  • Sample Preparation: Prepare a cuvette containing 2-CPP (Absorbance 0.1 at irradiation wavelength) and DPBF ( 50μM ).

  • Irradiation & Kinetic Monitoring: Irradiate the cuvette using a monochromatic light source (e.g., 515 nm LED) to selectively excite the Q-bands. Monitor the decay of the DPBF absorption peak at 415 nm every 10 seconds.

  • Control Validation: Run a dark control (no irradiation) and a standard control (using Rose Bengal, ΦΔ​=0.76 in water) under identical conditions.

  • Data Extraction: Plot ln([DPBF]0​/[DPBF]t​) versus irradiation time. The slope of this first-order kinetic plot is directly proportional to ΦΔ​ .

Workflow Prep 1. Sample Prep Dissolve in DMF/H2O Abs 2. Absorbance Control OD < 0.1 at λ_ex Prep->Abs Trap 3. Add Scavenger DPBF or SOSG Abs->Trap Irrad 4. Irradiation Controlled Light Dose Trap->Irrad Monitor 5. Kinetic Monitoring Decay of Scavenger Irrad->Monitor Calc 6. Φ_Δ Calculation Relative to Standard Monitor->Calc

Figure 2: Self-validating experimental workflow for determining singlet oxygen quantum yield.

Advanced Applications in Drug Development & Catalysis

Photodynamic Therapy (PDT)

In drug development, the efficacy of a photosensitizer is dictated by its ability to generate localized oxidative stress without dark toxicity. The high ΦΔ​ of 2-CPP, combined with its resistance to aggregation in physiological fluids, makes it a superior candidate for conjugating to targeting moieties (e.g., antibodies or peptides). The ortho-carboxyl groups provide accessible handles for amide coupling while maintaining the required steric bulk to prevent self-quenching upon bioconjugation [[5]].

Biomimetic Electrocatalysis (Oxygen Reduction Reaction)

Beyond photophysics, metallated 2-CPP (particularly Iron and Cobalt complexes) serves as a state-of-the-art model for Cytochrome c Oxidase. In electrocatalytic oxygen reduction, the 2-carboxyphenyl isomer demonstrates extraordinary selectivity for the 4e−/4H+ reduction of O2​ to water, avoiding the corrosive H2​O2​ byproduct.

Mechanistic Causality: The ortho-positioning places the Brønsted acidic -COOH group directly within the secondary coordination sphere of the metal center. This local proton relay rapidly delivers protons to the bound Fe−O2​ intermediate, facilitating O-O bond cleavage before the intermediate can prematurely dissociate as peroxide [[6]].

References

  • Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry.[Link]

  • Synthesis and Atropisomerism of 5, 10, 15, 20-Tetrakis[2-(ethoxycarbonylmethoxy)phenyl]-porphyrin. Bulletin of the Chemical Society of Japan.[Link]

  • Second Sphere Effects on Oxygen Reduction and Peroxide Activation by Mononuclear Iron Porphyrins and Related Systems. Chemical Reviews (ACS Publications).[Link]

  • Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl)porphyrin. ChemCatChem (NIH/PMC).[Link]

  • Assessing Photosensitizer Targeting Using Meso-Tetra(Carboxyphenyl) Porphyrin. Molecules (NIH).[Link]

  • Oxygen Reduction by Homogeneous Molecular Catalysts and Electrocatalysts. Chemical Reviews (ACS Publications).[Link]

Sources

Foundational

"picket fence porphyrins from 2-carboxyphenyl precursors"

Engineering Picket Fence Porphyrins via 2-Carboxyphenyl Precursors: A Reverse-Polarity Strategy for Biomimetic and Catalytic Systems Executive Summary The "picket fence" porphyrin architecture is a cornerstone of biomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Picket Fence Porphyrins via 2-Carboxyphenyl Precursors: A Reverse-Polarity Strategy for Biomimetic and Catalytic Systems

Executive Summary

The "picket fence" porphyrin architecture is a cornerstone of biomimetic chemistry, originally designed to sterically shield one face of the porphyrin macrocycle to prevent irreversible μ-oxo dimer formation in iron complexes[1]. While the classic Collman synthesis relies on meso-tetrakis(o-aminophenyl)porphyrin reacted with bulky acid chlorides, modern applications in de novo protein engineering and electrocatalysis demand a more versatile approach. Utilizing 2-carboxyphenyl precursors (a "reverse-polarity" strategy) allows researchers to leverage highly efficient amide coupling chemistries to attach complex macromolecules, such as amphiphilic α-helical peptides[2], or to precisely tune the second-sphere hydrogen-bonding network for the Oxygen Reduction Reaction (ORR)[3].

This technical guide details the causality, synthetic workflow, and self-validating methodologies required to isolate and functionalize the α,α,α,α-atropisomer of meso-tetra(2-carboxyphenyl)porphyrin.

The Causality of Precursor Selection: Why 2-Carboxyphenyl?

The transition from o-aminophenyl to 2-carboxyphenyl precursors is driven by two fundamental chemical imperatives:

  • Macromolecular Coupling Efficiency: In the synthesis of template-assembled synthetic proteins (TASPs), attaching large peptide chains to a porphyrin core is sterically demanding. Amines (present on the N-terminus of peptides) are inherently superior nucleophiles compared to carboxylic acids. By placing the carboxylate on the porphyrin (meso-tetra(2-carboxyphenyl)porphyrin) and reacting it with peptide amines, researchers can utilize potent coupling reagents (e.g., HATU, PyBOP) to achieve near-quantitative yields of complex structures like 4-α-helix bundles[2],[4].

  • Second-Sphere Coordination in Electrocatalysis: For electrochemical ORR, the distal cavity of the porphyrin must manage proton delivery to the iron-bound oxygen species. The ortho-carboxylic acid groups act as a highly efficient hydrogen-bond donor/acceptor network. This specific second-sphere environment stabilizes the critical Fe(III)-OOH intermediate, actively suppressing the premature release of H₂O₂ (a 2e⁻ pathway) and driving the highly selective 4e⁻/4H⁺ reduction to water[5].

Synthesis and Atropisomerism Workflow

The synthesis of the 2-carboxyphenyl picket fence precursor requires careful management of steric hindrance and molecular dipole moments[6].

SynthesisWorkflow Start Pyrrole + Methyl 2-formylbenzoate Condensation Adler-Longo Condensation (Propionic acid, reflux) Start->Condensation EsterMix meso-Tetra(o-methoxycarbonylphenyl)porphyrin (Statistical Atropisomer Mixture) Condensation->EsterMix Separation Thermal Equilibration & Silica Chromatography (Isolating the most polar fraction) EsterMix->Separation Alpha4Ester α,α,α,α-Atropisomer (Picket Fence Precursor) Separation->Alpha4Ester Hydrolysis Base Hydrolysis (NaOH/THF/MeOH) & Acidification to pH 3 Alpha4Ester->Hydrolysis CarboxyPorphyrin α,α,α,α-meso-Tetra(2-carboxyphenyl)porphyrin Hydrolysis->CarboxyPorphyrin Coupling Amide Coupling (HATU/DIPEA) + Bulky Amines / Peptides CarboxyPorphyrin->Coupling FinalProduct Functionalized Picket Fence Porphyrin (De Novo Proteins, ORR Catalysts) Coupling->FinalProduct

Workflow for synthesizing picket fence porphyrins from 2-carboxyphenyl precursors.

The Causality of Atropisomer Separation: Because the bulky ortho-methoxycarbonyl groups sterically clash with the porphyrin plane, rotation around the meso-phenyl bonds is restricted. Condensation yields a statistical mixture of four atropisomers (αβab, ααββ, αααβ, and αααα). The α,α,α,α-isomer is the only topology that forms a true "picket fence." Because all four polar ester groups project from the same face of the macrocycle, this isomer possesses the highest net dipole moment. Consequently, in normal-phase silica gel chromatography, it binds most strongly to the stationary phase and elutes last, providing a reliable, self-validating mechanism for its isolation[6].

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Ester Precursor
  • Condensation: Dissolve methyl 2-formylbenzoate (0.1 mol) in 250 mL of refluxing propionic acid (141 °C).

  • Pyrrole Addition: Add freshly distilled pyrrole (0.1 mol) dropwise over 30 minutes. Reflux for an additional 2 hours.

  • Precipitation: Cool the mixture to room temperature, then to 4 °C overnight. Filter the resulting purple crystals of meso-tetra(o-methoxycarbonylphenyl)porphyrin. Wash with cold methanol.

  • Validation: Analyze via UV-Vis (Soret band ~418 nm) and ¹H NMR to confirm the presence of the statistical atropisomer mixture (multiple signals for the methoxy protons around 3.5–3.8 ppm).

Protocol B: Thermal Equilibration and α,α,α,α Isolation
  • Equilibration: Dissolve the porphyrin mixture in toluene and heat to reflux (110 °C) for 2 hours. Causality: Heating provides the activation energy necessary to overcome the rotational barrier of the meso-phenyl bonds, allowing the isomers to equilibrate.

  • Chromatography: Load the mixture onto a silica gel column. Elute with a gradient of Chloroform/Acetone (from 98:2 to 90:10).

  • Validation (TLC): Monitor the fractions via TLC (Silica, CHCl₃:Acetone 9:1). The α,α,α,α-isomer is the most polar spot (lowest R_f value). Collect this final fraction.

Protocol C: Hydrolysis and Amide Coupling
  • Hydrolysis: Dissolve the α,α,α,α-ester in a 1:1 mixture of THF and Methanol. Add an excess of 2M aqueous NaOH. Stir at 50 °C for 12 hours.

  • Acidification: Cool to room temperature and carefully acidify with 1M HCl to pH 3. The α,α,α,α-meso-tetra(2-carboxyphenyl)porphyrin will precipitate. Filter and dry under vacuum[7].

  • Coupling: To attach a bulky amine (e.g., a peptide), dissolve the free acid in anhydrous DMF. Add 4.5 equivalents of HATU and 10 equivalents of DIPEA. Stir for 15 minutes to form the active ester, then add 4.1 equivalents of the target amine. Stir under N₂ for 24 hours.

Applications in Electrocatalysis (ORR)

The 2-carboxyphenyl-derived picket fence architecture is highly prized in the development of non-precious metal electrocatalysts for fuel cells[3]. When metalated with Iron (Fe), the distal cavity creates a highly specific environment that dictates the reaction pathway of O₂.

ORRMechanism FeII Fe(II) Porphyrin Resting State O2Binding O2 Binding Steric pocket prevents μ-oxo dimerization FeII->O2Binding FeIIIO2 Fe(III)-O2•- Superoxo Intermediate O2Binding->FeIIIO2 HTransfer1 Protonation Picket H-bond donors stabilize adduct FeIIIO2->HTransfer1 FeIIIOOH Fe(III)-OOH Hydroperoxo Intermediate HTransfer1->FeIIIOOH Cleavage O-O Bond Cleavage Heterolytic cleavage promoted by pickets FeIIIOOH->Cleavage FeIVO Fe(IV)=O Ferryl Intermediate + H2O release Cleavage->FeIVO Reduction Reduction & Protonation Rapid 4e-/4H+ pathway completion FeIVO->Reduction Reduction->FeII Release H2O

ORR mechanism modulated by picket fence second-sphere hydrogen bonding.

As summarized in Table 1 , the presence of the ortho-carboxylic acid or amide-linked pickets dramatically shifts the selectivity of the catalyst. Without the pickets (Fe-TPP), the catalyst suffers from poor selectivity, releasing corrosive H₂O₂. The hydrogen-bond donors in the 2-carboxyphenyl derivatives lock the Fe-OOH intermediate in place long enough for heterolytic O-O bond cleavage to occur, ensuring a near-perfect 4e⁻ reduction to water[5].

Table 1: Impact of Second-Sphere Functionalization on ORR Electrocatalysis
Electrocatalyst CoreDistal Cavity FunctionalizationPrimary Second-Sphere EffectORR Selectivity (4e⁻/4H⁺)Dominant Product
Fe-TPPNone (Unsubstituted)None~50%Mixed (H₂O / H₂O₂)
Fe-Hangman PorphyrinPendant -COOHProton Delivery~50-80%Mixed
Fe-meso-tetra(2-carboxyphenyl)porphyrinortho-Carboxylic AcidsH-Bond Donor/Acceptor Network>95%H₂O
Fe-Picket Fence (Amide-linked)Distal AmidesH-Bond Stabilization of Fe-OOH>90%H₂O

(Data synthesized from electrochemical studies on mononuclear iron porphyrins[3],[5])

References

  • Collman, J. P., Gagne, R. R., Reed, C. A., Halbert, T. R., Lang, G., & Robinson, W. T. "Picket fence porphyrins. Synthetic models for oxygen binding hemoproteins." Journal of the American Chemical Society (1975).[Link]

  • Fujimoto, T., Umekawa, H., & Nishino, N. "A New Picket-Fence Porphyrin Precursor. Synthesis and Atropisomerism of Free Base and Zinc Complex of meso-Tetra(o-methoxycarbonylphenyl)porphyrin." Chemistry Letters (1992).[Link]

  • Bhunia, S., & Ghatak, A. "Second Sphere Effects on Oxygen Reduction and Peroxide Activation by Mononuclear Iron Porphyrins and Related Systems." Chemical Reviews (2022).[Link]

  • "Second-Sphere Hydrogen-Bond Donors and Acceptors Affect the Rate and Selectivity of Electrochemical Oxygen Reduction by Iron Porphyrins Differently." Inorganic Chemistry (2022).[Link]

  • Mihara, H., Nishino, N., Hasegawa, R., & Fujimoto, T. "Membrane-Penetrating Porphyrin 4-Alpha-Helix Artificial Protein." Chemistry Letters (1992).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced MOF Synthesis Using meso-Tetra(2-carboxyphenyl)porphine (o-TCPP) for Sterically Confined Catalysis

Target Audience: Materials Scientists, Reticular Chemists, and Electrocatalysis Researchers. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for utilizing the sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Reticular Chemists, and Electrocatalysis Researchers. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for utilizing the sterically hindered ortho-isomer of TCPP in the synthesis of highly directional Metal-Organic Frameworks (MOFs).

Introduction & Mechanistic Rationale

In the field of reticular chemistry, porphyrin-based Metal-Organic Frameworks (PMOFs) are highly prized for their biomimetic catalytic properties. The vast majority of standard PMOFs (such as PCN-222, PCN-224, and MOF-525) are synthesized using meso-tetra(4-carboxyphenyl)porphine (p-TCPP)[1]. The para-substitution extends the carboxylate groups 180° outward in the porphyrin plane, yielding open, non-directional topologies (e.g., csq or ftw nets) with large 1D channels[2].

However, for advanced applications requiring precise substrate recognition or the prevention of intermediate dimerization, these open channels are a liability. Enter meso-Tetra(2-carboxyphenyl)porphine (o-TCPP) .

Commercially sourced o-TCPP (CAS: 70152-55-5) features carboxylate groups in the ortho position[3]. The steric clash between the carboxylates and the porphyrin core restricts the rotation of the phenyl rings, resulting in four distinct atropisomers (αααα, αααβ, ααββ, αβαβ). By isolating the αααα isomer —where all four carboxylate groups project from a single face of the porphyrin—researchers can synthesize "picket-fence" MOFs. This unique geometry forces the formation of bowl-shaped secondary building units (SBUs), creating sterically confined catalytic pockets that perfectly mimic the active sites of metalloenzymes like Cytochrome c oxidase.

Comparative Structural Metrics

To understand the profound impact of positional isomerism on MOF topology, we must contrast the physicochemical properties of frameworks derived from p-TCPP versus o-TCPP.

Table 1: Comparative Structural and Catalytic Metrics: p-TCPP vs. o-TCPP MOFs

Parameterp-TCPP MOFs (e.g., PCN-222)o-TCPP MOFs (Sterically Confined)
Carboxylate Vector para (180° planar extension)ortho (90° out-of-plane projection)
Ligand Symmetry (Effective planar) (αααα "picket-fence" isomer)
Typical Topology csq, ftw, kgm (Open 3D nets)2D layered or novel 3D bowl-shaped nets
Pore Environment Open, non-directional channelsHighly directional, sterically confined pockets
ORR Selectivity (Fe) Mixed / reductionExclusively (Direct production)
Aggregation Tendency High (Prone to stacking)Low (Prevented by ortho steric bulk)

Experimental Protocol: Synthesis of a Zr-o-TCPP Framework

The following protocol details the synthesis of a Zirconium-based o-TCPP MOF. Every step is designed as a self-validating system to ensure phase purity and structural integrity.

Phase 1: Atropisomer Equilibration and Isolation

Causality: Raw o-TCPP is a statistical mixture of atropisomers[3]. Using the raw mixture in reticular synthesis leads to amorphous coordination polymers due to a lack of directional symmetry. We must isolate the αααα isomer to serve as a -symmetric building block.

  • Equilibration: Dissolve 1.0 g of the o-TCPP mixture in 100 mL of anhydrous toluene. Add 10 g of silica gel (which acts as a mild isomerization catalyst) and reflux under for 4 hours.

  • Isolation: Cool to room temperature and purify the mixture via flash column chromatography (Dichloromethane/Methanol 95:5) to elute the highly polar αααα isomer.

  • Validation Checkpoint (Ligand Purity): Perform NMR (400 MHz, ). The αααα isomer exhibits a single, sharp resonance for the -pyrrole protons (~8.8 ppm). A mixture will present multiple overlapping multiplets.

Phase 2: Solvothermal Assembly

Causality: Zirconium (IV) ions possess high charge density, leading to rapid, irreversible coordination with carboxylates. Benzoic acid is introduced as a monocarboxylic modulator to compete with o-TCPP, slowing the crystallization rate to yield highly crystalline, defect-free MOFs[1].

  • Preparation: In a 20 mL scintillation vial, dissolve 30 mg of and 300 mg of benzoic acid in 10 mL of N,N-Diethylformamide (DEF).

  • Ligation: Add 20 mg of αααα-o-TCPP and sonicate for 10 minutes until a homogenous dark solution is formed.

  • Crystallization: Seal the vial and heat in an isothermal oven at 120 °C for 48 hours. Cool to room temperature at a strict rate of 5 °C/hour to prevent thermal shock.

  • Validation Checkpoint (MOF Formation): Inspect the vial under an optical microscope. The presence of dark purple, block-shaped single crystals indicates success. Amorphous powder indicates insufficient modulator concentration.

Phase 3: Defect Engineering and Activation

Causality: The sterically confined pockets of o-TCPP MOFs are highly susceptible to capillary-force-induced pore collapse during the evaporation of high-boiling solvents[2]. Supercritical ( ) activation bypasses the liquid-gas phase boundary, preserving the delicate reticular architecture.

  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DEF ( mL). Soak the crystals in anhydrous acetone for 3 days, replacing the acetone every 12 hours.

  • Drying: Transfer the acetone-solvated crystals to a critical point dryer. Flush with liquid at 10 °C for 2 hours. Raise the temperature to 40 °C and pressure to 100 bar to reach the supercritical state, then slowly vent over 1 hour.

  • Validation Checkpoint (Activation Success): Conduct adsorption-desorption at 77 K. A reversible Type I isotherm confirms permanent microporosity.

Workflow A o-TCPP Atropisomer Mixture CAS: 70152-55-5 B Silica Gel Chromatography (Atropisomer Separation) A->B C αααα-o-TCPP Isomer (Picket-Fence Precursor) B->C D Solvothermal Assembly (ZrCl4 + Benzoic Acid, 120°C) C->D E Zr-o-TCPP MOF Crystals D->E F Supercritical CO2 Activation E->F G Electrocatalytic Application (e.g., ORR) F->G

Workflow for the isolation of αααα-o-TCPP and subsequent MOF synthesis and activation.

Application Spotlight: Electrocatalytic Oxygen Reduction (ORR)

The unique architecture of o-TCPP MOFs provides an ideal platform for advanced electrocatalysis. In standard p-TCPP MOFs, the open pore structure allows to bind in a side-on ( -1,2) conformation across multiple metal centers, which often leads to an incomplete 2-electron reduction, generating corrosive hydrogen peroxide ( ).

Conversely, the steric bulk of the ortho-carboxylate groups in αααα-o-TCPP creates a highly confined catalytic pocket. As demonstrated in benchmarking studies using soluble Fe(III) o-TCPP analogs to understand MOF electrocatalysis, this steric funneling forces into an end-on ( ) binding mode on the iron center[4]. This specific geometric constraint drives a highly selective 4-electron reduction directly to without significant formation[4]. Consequently, o-TCPP-derived MOFs are exceptionally promising candidates for next-generation hydrogen fuel cell cathodes.

Mechanism N1 O2 Molecule Diffusion N2 Steric Funneling via Ortho-Carboxylates N1->N2 N3 Axial Binding to Fe(III) Metal Center N2->N3 N4 Selective 4e- Reduction (Prevents Side-on Binding) N3->N4 N5 H2O Release (No H2O2 Formation) N4->N5

Mechanism of Oxygen Reduction Reaction (ORR) within the sterically confined o-TCPP MOF pocket.

References

  • Title: Study of Electrocatalytic Properties of Metal–Organic Framework PCN-223 for the Oxygen Reduction Reaction Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Chapter 3: Design of Porphyrinic Metal–Organic Frameworks Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Precision pore engineering via fit-topology assembly in a Zn-porphyrin MOF for selective C2H2 capture Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Protocols for the Metalation of meso-Tetra(2-carboxyphenyl)porphine (TCPP) with Transition Metals

Abstract This technical guide provides a comprehensive overview and detailed protocols for the metalation of meso-tetra(2-carboxyphenyl)porphine (H₂TCPP), a crucial precursor for advanced materials and therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the metalation of meso-tetra(2-carboxyphenyl)porphine (H₂TCPP), a crucial precursor for advanced materials and therapeutic agents. We delve into the underlying mechanism of metal insertion, discuss critical experimental parameters, and offer step-by-step procedures for synthesizing various transition metal-TCPP complexes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of metalloporphyrins in applications such as Metal-Organic Frameworks (MOFs), catalysis, and photodynamic therapy.

Introduction: The Versatility of Metalloporphyrins

Porphyrins are a class of aromatic macrocycles renowned for their vital roles in biological systems, forming the core of essential molecules like heme and chlorophyll.[1] Their synthetic analogues, particularly meso-substituted porphyrins, have garnered immense interest due to their high thermal and chemical stability, rich electrochemical and photophysical properties, and their ability to chelate almost every metal in the periodic table.[1][2]

Meso-tetra(2-carboxyphenyl)porphine (H₂TCPP) is a particularly valuable ligand. The four carboxylic acid groups positioned at the ortho position of the meso-phenyl rings provide critical functional handles for constructing larger supramolecular structures, such as Metal-Organic Frameworks (MOFs).[3][4] The insertion of a transition metal into the porphyrin's central cavity dramatically modulates its electronic structure, solubility, and catalytic activity, unlocking a vast landscape of applications.[5][6] Metallated TCPP derivatives are pivotal in fields ranging from heterogeneous catalysis to targeted cancer therapies.[4][5] This guide provides the foundational knowledge and practical protocols to successfully synthesize these powerful molecular building blocks.

Principle and Mechanism of Porphyrin Metalation

The insertion of a metal ion into the porphyrin core is not a simple displacement reaction but a multi-step process kinetically controlled by several factors. The generally accepted mechanism involves the formation of an intermediate "sitting-atop" (SAT) complex.[7][8]

  • Initial Coordination: The metal ion first coordinates to the nitrogen atoms of the porphyrin, forming the transient SAT complex, while the two inner pyrrolic protons remain attached.[7]

  • Porphyrin Distortion: To facilitate the entry of the metal ion into the N₄ cavity, the typically planar porphyrin macrocycle undergoes significant distortion. This deformation raises the energy of the ground state, lowering the overall activation energy for the insertion process.[9][10]

  • Proton Release: The rate-limiting step is often the concerted removal of the two pyrrolic protons (N-H).[1] This step can be facilitated by the solvent, a base, or an anion from the metal salt. The reaction is driven to completion by the formation of the thermodynamically stable, planar metalloporphyrin complex.

The overall reaction can be summarized as: H₂P + MClₓ → M(P)Clₓ₋₂ + 2 HCl[8]

Porphyrin Metalation Mechanism H2TCPP Free-Base Porphyrin (H₂TCPP) SAT Sitting-Atop (SAT) Intermediate Complex H2TCPP->SAT Coordination & Distortion MetalSalt Transition Metal Salt (e.g., MCl₂) MetalSalt->SAT MPorph Metalloporphyrin (M-TCPP) SAT->MPorph Deprotonation (Rate-Limiting Step) Byproducts 2 H⁺ + 2 Cl⁻ SAT->Byproducts Proton Release

Figure 1: Generalized mechanism for transition metal insertion into a porphyrin core.

Critical Experimental Parameters: A Scientist's Guide

The success of a metalation reaction hinges on the careful selection of experimental conditions. The "causality behind experimental choices" is paramount for achieving high yields and purity.

  • Choice of Metal Salt: The metal salt's counter-ion and oxidation state are critical. Acetates, chlorides, and nitrates are commonly used. For instance, copper(II) acetate is often used in DMF for copper insertion.[11] The Lewis acidity of the metal cation and the lability of its ligands influence the reaction rate.

  • Solvent System: The ideal solvent should dissolve both the porphyrin ligand and the metal salt and have a sufficiently high boiling point to provide the necessary thermal energy.

    • N,N-Dimethylformamide (DMF): This is the most common solvent for metalation due to its high boiling point (~153 °C) and excellent solvating properties for a wide range of salts and porphyrins. The well-established "dimethylformamide method" is a staple in porphyrin chemistry.[2]

    • Pyridine: Can act as both a solvent and a base, facilitating deprotonation. It is particularly useful when a basic medium is required.[12]

    • High-Boiling Solvents (e.g., 1,2,4-Trichlorobenzene): For kinetically challenging metalations, especially with sterically hindered porphyrins, higher temperatures may be necessary to overcome the activation barrier.[13]

  • Temperature: Most metalation reactions require heating to reflux to provide the activation energy for porphyrin distortion and proton removal. Reaction progress should be monitored to avoid thermal degradation.

  • The Role of a Base: While many metalations with transition metal salts proceed without an external base,[12] some cases benefit from its addition. A non-coordinating, sterically hindered base like 2,6-lutidine or a common organic base like triethylamine can facilitate the deprotonation of the pyrrolic N-H groups, accelerating the reaction, particularly for more difficult metal insertions.[12][13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Workflow for Metalation

The following diagram outlines the comprehensive workflow for the synthesis, purification, and characterization of M-TCPP complexes.

Metalation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization Reagents 1. Weigh Reagents - H₂TCPP - Metal Salt (3-5 eq.) - Solvent (e.g., DMF) Setup 2. Assemble Reflux Apparatus - Round-bottom flask - Condenser Reagents->Setup Dissolve 3. Dissolve Reagents Setup->Dissolve Reflux 4. Heat to Reflux (Monitor by TLC/UV-Vis) Dissolve->Reflux Cool 5. Cool to Room Temp. Reflux->Cool Precipitate 6. Precipitate Product (e.g., add water) Cool->Precipitate Filter 7. Isolate Solid (Vacuum Filtration) Precipitate->Filter Wash 8. Wash Solid (Water, Methanol) Filter->Wash Dry 9. Dry in Vacuum Oven Wash->Dry Purify 10. Purify if Needed (Column Chromatography) Dry->Purify UVVis UV-Vis Spectroscopy Purify->UVVis NMR ¹H NMR Spectroscopy Purify->NMR MS Mass Spectrometry Purify->MS

Figure 2: Comprehensive workflow for the synthesis and analysis of M-TCPP.
Protocol 1: Synthesis of Zinc(II)-TCPP (Zn-TCPP)

Zinc is often one of the easiest metals to insert into a porphyrin core. This protocol serves as a good starting point.

Materials:

  • meso-Tetra(2-carboxyphenyl)porphine (H₂TCPP)

  • Zinc(II) Acetate Dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve H₂TCPP (100 mg, 0.126 mmol) in 30 mL of DMF.

  • Add a 5-fold molar excess of Zinc(II) acetate dihydrate (138 mg, 0.630 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 150 °C) with stirring.

  • Monitor the reaction progress by UV-Vis spectroscopy every 30 minutes. Take a small aliquot, dilute with DMF, and record the spectrum. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by two Q-bands, and the Soret band sharpens and shifts.

  • After completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Slowly add 50 mL of deionized water to the stirred solution to precipitate the product.

  • Collect the purple solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water (3 x 20 mL) and then with methanol (2 x 10 mL) to remove excess metal salts and DMF.

  • Dry the product in a vacuum oven at 80 °C overnight.

Protocol 2: Synthesis of Copper(II)-TCPP (Cu-TCPP)

Materials:

  • meso-Tetra(2-carboxyphenyl)porphine (H₂TCPP)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Procedure:

  • Follow the same procedure as for Zn-TCPP (Protocol 4.2), using a 5-fold molar excess of Copper(II) acetate monohydrate (126 mg, 0.630 mmol).

  • The reaction is typically complete within 1-3 hours. Monitor via UV-Vis spectroscopy for the characteristic spectral shifts indicating copper insertion.

  • The work-up and purification steps are identical to those for Zn-TCPP.

Protocol 3: Synthesis of Manganese(III)-TCPP Chloride (Mn-TCPP-Cl)

Manganese insertion often requires slightly more forcing conditions and results in a Mn(III) complex.

Materials:

  • meso-Tetra(2-carboxyphenyl)porphine (H₂TCPP)

  • Manganese(II) Chloride (MnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve H₂TCPP (100 mg, 0.126 mmol) in 40 mL of DMF.

  • Add a 10-fold molar excess of Manganese(II) chloride (158 mg, 1.26 mmol).

  • Heat the mixture to reflux. During the reaction, Mn(II) is oxidized to Mn(III) by air.[14]

  • Monitor the reaction by UV-Vis spectroscopy. The reaction may take longer than Zn or Cu insertion (4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding 60 mL of deionized water.

  • Collect the dark green/brown solid by vacuum filtration.

  • Wash thoroughly with water to remove unreacted MnCl₂ and DMF.

  • Dry the product in a vacuum oven at 80 °C overnight. The final product is typically the chloride-coordinated Mn(III)-TCPP complex.

Characterization of M-TCPP Complexes

Confirmation of successful metalation is achieved through standard spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis is the primary tool for monitoring the reaction. The insertion of a metal increases the symmetry of the porphyrin from D₂h to D₄h, leading to characteristic changes in the electronic absorption spectrum.[5]

  • Soret (or B) Band: A very intense absorption band around 415-425 nm. Upon metalation, this band typically undergoes a slight blue or red shift and becomes sharper.

  • Q-Bands: Four weaker absorption bands in the 500-700 nm region for the free-base porphyrin. Upon metalation, these collapse into two bands (α and β), indicating successful insertion.[6]

CompoundSoret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)
H₂TCPP ~418~514, 548, 592, 648
Zn-TCPP ~422~558, 598
Cu-TCPP ~416~540, 578
Mn(III)-TCPP-Cl ~470-480Multiple bands, characteristic of Mn(III)

Table 1: Typical UV-Vis absorption data for H₂TCPP and its metal complexes in DMF. Exact wavelengths may vary slightly based on solvent and purity.

¹H NMR Spectroscopy

Proton NMR provides definitive proof of metalation.

  • N-H Protons: The most crucial signal is the broad singlet for the two inner N-H protons of the free-base porphyrin, which appears far upfield (around -2.7 to -2.9 ppm) due to the aromatic ring current. The complete disappearance of this signal is conclusive evidence of metal insertion. [15]

  • β-Pyrrolic Protons: These protons, located on the outer edge of the porphyrin core, typically resonate as a sharp singlet around 8.8 ppm.

  • Aromatic Protons: Protons on the meso-phenyl and carboxyl groups will appear in the 7-9 ppm region.

  • Paramagnetic Complexes: For paramagnetic metals like Cu(II) and Mn(III), the NMR signals will be significantly broadened or shifted, often rendering the spectrum uninformative for simple structural confirmation. However, the disappearance of sharp signals from the free-base starting material still confirms reaction completion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time. Metal salt is not reactive enough.Increase reflux time. Ensure the solvent is at its boiling point. Try a different metal salt (e.g., metal halide instead of acetate).
Porphyrin Degradation Reaction temperature is too high or time is too long. Presence of strong acid/base.Monitor the reaction closely and stop it once complete. Use milder conditions if possible. Ensure reagents are pure.
Product is Insoluble Aggregation of the metalloporphyrin.After precipitation, wash thoroughly. Purification may require dissolving in a basic aqueous solution and re-precipitating with acid.
Metal Fails to Insert High kinetic barrier (steric hindrance). Metal ion is too large or has a non-ideal coordination preference.Switch to a higher boiling point solvent (e.g., 1,2,4-trichlorobenzene).[13] Add a non-coordinating base like 2,6-lutidine to facilitate deprotonation.[13]

Conclusion

The metalation of meso-tetra(2-carboxyphenyl)porphine is a fundamental and highly versatile synthetic procedure that opens the door to a vast array of functional materials. By understanding the underlying mechanism and carefully controlling key experimental parameters such as solvent, temperature, and the choice of metal salt, researchers can reliably and efficiently synthesize a wide range of M-TCPP complexes. The protocols and insights provided in this guide serve as a robust foundation for scientists and developers aiming to harness the remarkable properties of these molecules for advanced applications in chemistry, materials science, and medicine.

References

  • Digital WPI. Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Available at: [Link]

  • Schiavon, M. A., et al. (2000). Synthesis and Characterization of a Novel Series of Meso (Nitrophenyl) and Meso (CarboxyPhenyl) Substituted Porphyrins. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Sessler, J. L., et al. (2007). Transition Metal Complexes of Expanded Porphyrins. Accounts of Chemical Research. Available at: [Link]

  • Thammasat University. (2017). Synthesis and characterization of meso-tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. Available at: [Link]

  • Cheprakov, A. V., et al. (2023). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. Polymers. Available at: [Link]

  • Flechtner, K., et al. (2007). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Hart, A. T., et al. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Pineiro, M. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. Molecules. Available at: [Link]

  • Pandey, S. K., et al. (2021). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. Bioconjugate Chemistry. Available at: [Link]

  • Koshevoy, I. O., et al. (2007). Porphyrin Framework Solids. Synthesis and Structure of Hybrid Coordination Polymers of Tetra(carboxyphenyl)porphyrins and Lanthanide-Bridging Ions. Inorganic Chemistry. Available at: [Link]

  • Scheer, H., & Katz, J. J. (1978). Nuclear magnetic resonance spectroscopy of porphyrins and metalloporphyrins. Porphyrins and Metalloporphyrins. Available at: [Link]

  • Xu, Y., et al. (2020). Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers. Journal of Materials Chemistry A. Available at: [Link]

  • Maligaspe, E., et al. (2007). The influence of solvent polarity and metalation on energy and electron transfer in porphyrin-phthalocyanine heterotrimers. The Journal of Physical Chemistry A. Available at: [Link]

  • Georgia Academy of Science. (2018). Synthesis of metallo-meso-tetraphenylporphyrin derivative using zinc (ii) metal. Digital Commons @ the Georgia Academy of Science. Available at: [Link]

  • Ben Haj Salah, R., et al. (2025). New zinc(II) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. New Journal of Chemistry. Available at: [Link]

  • Sessler, J. L., et al. (2007). Transition-Metal Complexes of Expanded Porphyrins. Accounts of Chemical Research. Available at: [Link]

  • Ryde, U., & Strömberg, S. (2005). Reaction mechanism of porphyrin metallation studied by theoretical methods. Physical Chemistry Chemical Physics. Available at: [Link]

  • Rebelo, S. L. H., et al. (2016). Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. Molecules. Available at: [Link]

  • Sun, D., et al. (2013). Five porphyrin-core-dependent metal–organic frameworks and framework-dependent fluorescent properties. CrystEngComm. Available at: [Link]

  • Wikipedia. Transition metal porphyrin complexes. Available at: [Link]

  • Pluhař, I., et al. (2017). Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D'Agostino, S., et al. (2021). Self‐Metalation of Porphyrins at the Solid–Gas Interface. Angewandte Chemie International Edition. Available at: [Link]

  • Gorbunova, Y. G., et al. (2023). Synthesis and Design of Hybrid Metalloporphyrin Polymers Based on Palladium (II) and Copper (II) Cations and Axial Complexes of Pyridyl-Substituted Sn(IV)Porphyrins with Octopamine. Polymers. Available at: [Link]

  • ResearchGate. (2015). What will be the reaction between a bulky base and a porphyrin ring? Available at: [Link]

  • ResearchGate. (2004). New Porphyrin-Based Metal−Organic Framework with High Porosity: 2-D Infinite 22.2-Å Square-Grid Coordination Network. Available at: [Link]

  • ScholarWorks @ UTRGV. (2020). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Electrochemical Versatility of Carboxyphenyl Porphyrins

An in-depth guide for researchers, scientists, and drug development professionals on the electrochemical applications of 2-carboxyphenyl porphyrins and their analogues. Introduction: The Unique Electrochemical Landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the electrochemical applications of 2-carboxyphenyl porphyrins and their analogues.

Introduction: The Unique Electrochemical Landscape of Carboxyphenyl Porphyrins

Porphyrins, a class of macrocyclic compounds essential to biological functions like oxygen transport (heme) and photosynthesis (chlorophyll), have garnered immense interest in materials science.[1] Their core structure, a highly conjugated 18 π-electron system, makes them exceptional electron donors and acceptors, and their central cavity can coordinate with a wide array of metal ions.[2][3] This versatility allows for the fine-tuning of their electronic, optical, and catalytic properties.[4][5]

The functionalization of the porphyrin periphery with groups like carboxyphenyl moieties introduces critical capabilities. Specifically, the carboxyl group (-COOH) in 2-carboxyphenyl porphyrins (and its widely studied isomer, 4-carboxyphenyl porphyrin) serves multiple roles:

  • Anchoring Group: It provides a covalent linkage point to immobilize the porphyrin onto semiconductor surfaces (like TiO₂) or nanoparticles, which is fundamental for creating modified electrodes.[6]

  • Solubility and Organization: It can improve solubility in aqueous media and direct the self-assembly of porphyrin molecules into well-ordered films or frameworks through hydrogen bonding.[4]

  • Electronic Modulation: It can influence the redox potential of the porphyrin macrocycle, subtly tuning its catalytic and sensing capabilities.

This guide provides an in-depth exploration of the key electrochemical applications of carboxyphenyl porphyrins, complete with detailed protocols derived from established research, to empower scientists in leveraging these remarkable molecules for advanced technological solutions.

Part 1: High-Sensitivity Electrochemical Biosensors

The ability of carboxyphenyl porphyrins to be integrated with nanomaterials while retaining their electrochemical activity makes them ideal candidates for constructing sensitive and selective biosensors. They can act as catalysts to enhance reaction signals or as a stable matrix for immobilizing biological recognition elements.[7]

Application Note 1.1: Ultrasensitive Detection of Myoglobin with a Porphyrin-Graphene Aptasensor

Field-Proven Insight: The detection of cardiac biomarkers like myoglobin is critical for the early diagnosis of acute myocardial infarction. The synergy between the high electrical conductivity of a graphene-gold nanoparticle composite and the catalytic and stabilizing properties of meso-tetra(4-carboxyphenyl) porphyrin (TCPP) allows for the construction of an aptasensor with exceptionally low detection limits. The TCPP binds to graphene via π–π stacking, improving its stability and dispersibility in solution, while also serving as a catalyst to enhance the electrochemical signal.[7]

Principle of Operation: A glassy carbon electrode (GCE) is modified with a TCPP-functionalized graphene and gold nanoparticle (TCPP-Gr/AuNPs) composite. This surface provides a stable and high-surface-area matrix for the immobilization of a myoglobin-binding aptamer (a single-stranded DNA or RNA molecule that binds to a specific target). The aptamer is labeled with an electrochemical probe, such as ferrocene. In the absence of myoglobin, the flexible aptamer allows the ferrocene to approach the electrode surface, generating a strong electrochemical signal. When myoglobin is introduced, it binds specifically to the aptamer, causing a conformational change that increases the distance between the ferrocene probe and the electrode surface. This change leads to a decrease in the electrochemical signal, which is proportional to the concentration of myoglobin.[7]

Protocol 1.1: Fabrication and Operation of a Myoglobin Aptasensor

Materials:

  • Glassy Carbon Electrode (GCE)

  • meso-tetra(4-carboxyphenyl) porphyrin (TCPP)

  • Graphene (Gr) and Gold Nanoparticles (AuNPs)

  • Myoglobin-binding aptamer (MbBA), ferrocene-labeled

  • Myoglobin standard solutions

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Potentiostat/Galvanostat system

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry, followed by sonication in deionized water and ethanol.

    • Dry the electrode under a nitrogen stream.

  • Synthesis of TCPP-Gr/AuNPs Composite:

    • Disperse graphene and TCPP in a solvent like DMF and sonicate to facilitate π-π stacking.

    • Add a solution of HAuCl₄ and a reducing agent (e.g., sodium citrate) to synthesize AuNPs directly onto the graphene sheets. The TCPP helps stabilize the composite.

  • Electrode Modification:

    • Drop-cast a small volume (typically 5-10 µL) of the TCPP-Gr/AuNPs suspension onto the clean GCE surface and allow it to dry. This forms the sensing platform.

  • Aptamer Immobilization:

    • Incubate the modified electrode in a solution containing the ferrocene-labeled myoglobin-binding aptamer (MbBA) for several hours (e.g., 12-16 hours) at room temperature to allow for stable immobilization onto the AuNPs.

    • Rinse gently with PBS to remove any unbound aptamers.

  • Electrochemical Detection of Myoglobin:

    • Immerse the final aptasensor (MbBA/TCPP-Gr/AuNPs/GCE) in a PBS (pH 7.4) solution.

    • Record a baseline electrochemical signal using Differential Pulse Voltammetry (DPV).

    • Incubate the sensor in PBS solutions containing varying concentrations of myoglobin for a set time (e.g., 30-45 minutes).

    • After incubation, rinse the electrode and record the DPV signal again in a clean PBS solution.

    • Plot the decrease in the DPV peak current against the logarithm of the myoglobin concentration to generate a calibration curve.

Data Presentation:

ParameterReported ValueSource
Analyte Myoglobin[7]
Linear Range 2.0 x 10⁻¹¹ M to 7.7 x 10⁻⁷ M[7]
Detection Limit 6.7 x 10⁻¹² M[7]
Technique Differential Pulse Voltammetry (DPV)[7]

Workflow Diagram:

G cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_detect Detection GCE Glassy Carbon Electrode (GCE) Polish Polish & Clean GCE->Polish Dropcast Drop-cast onto GCE Polish->Dropcast Composite TCPP-Gr/AuNPs Composite Composite->Dropcast Aptamer Immobilize Ferrocene- labeled Aptamer Dropcast->Aptamer Baseline Record Baseline DPV Signal Aptamer->Baseline Incubate Incubate with Myoglobin Sample Baseline->Incubate Final Record Final DPV Signal Incubate->Final Analyze Analyze Signal Decrease Final->Analyze

Caption: Workflow for myoglobin aptasensor fabrication and detection.

Part 2: Electrocatalysis for Energy & Environment

Metalloporphyrins are biomimetic catalysts that excel at mediating multi-electron transfer reactions, which are crucial for energy conversion and storage.[1][2] The carboxyphenyl functional groups are instrumental in integrating these catalysts into stable electrode architectures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), enhancing active site density and stability.[1][8]

Application Note 2.1: Iron-Porphyrin Catalysts for the Oxygen Reduction Reaction (ORR)

Field-Proven Insight: The ORR is the key reaction at the cathode of fuel cells. Platinum-based catalysts are efficient but costly. Iron porphyrins, particularly Iron meso-tetra(4-carboxyphenyl)porphine (Fe-TCPP), have emerged as promising, low-cost alternatives.[1][9] The central iron atom acts as the catalytic site, and the porphyrin macrocycle facilitates electron transfer. By embedding Fe-TCPP into conductive frameworks, it is possible to create catalysts that favor the efficient 4-electron reduction of oxygen directly to water, which is critical for maximizing fuel cell performance.[10]

Principle of Operation: The Fe-TCPP catalyst is immobilized on a conductive support (e.g., carbon nanotubes, graphene) and coated onto a rotating disk electrode (RDE). In an oxygen-saturated electrolyte, the potential is swept, and the reduction current is measured at different rotation speeds. The catalytic process involves the adsorption of O₂ onto the iron center, followed by a series of proton-coupled electron transfers that weaken and cleave the O-O bond, ultimately releasing water.[10] The performance is evaluated by its onset potential (the potential at which reduction begins) and its half-wave potential (the potential at half the maximum current).

Protocol 2.1: Evaluating an Fe-TCPP Catalyst for ORR

Materials:

  • Iron meso-tetra(4-carboxyphenyl)porphine (Fe-TCPP)

  • High-surface-area carbon support (e.g., Vulcan XC-72, MWCNTs)

  • Nafion® solution (5 wt%)

  • Isopropanol and deionized water

  • Rotating Disk Electrode (RDE) with a glassy carbon tip

  • Electrochemical cell with reference (e.g., Ag/AgCl) and counter (e.g., Pt wire) electrodes

  • 0.1 M KOH or 0.1 M HClO₄ electrolyte

  • High-purity O₂ and N₂ gas

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a specific amount of Fe-TCPP and carbon support (e.g., 1 mg catalyst to 4 mg carbon) in a vial containing a water/isopropanol mixture.

    • Add a small volume of Nafion® solution (e.g., 20 µL) to act as a binder.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Coating:

    • Pipette a precise volume of the catalyst ink (e.g., 10 µL) onto the polished and cleaned GCE tip of the RDE.

    • Allow the ink to dry completely at room temperature, forming a thin, uniform catalyst layer.

  • Electrochemical Measurement:

    • Assemble the electrochemical cell with the RDE as the working electrode.

    • Saturate the electrolyte (e.g., 0.1 M KOH) with N₂ gas for ~30 minutes to obtain a background voltammogram.

    • Record a cyclic voltammogram (CV) in the N₂-saturated electrolyte.

    • Switch the gas to O₂ and saturate for another 30 minutes.

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5-10 mV/s) from a positive to a negative potential at various RDE rotation speeds (e.g., 400, 900, 1600, 2500 rpm).

  • Data Analysis:

    • Correct the O₂-saturated LSVs by subtracting the N₂-saturated CV to remove non-faradaic currents.

    • Determine the onset and half-wave potentials from the corrected LSV data.

    • Use the Koutecký-Levich equation to analyze the LSVs at different rotation speeds. This allows for the calculation of the number of electrons transferred (n) per oxygen molecule, determining the efficiency of the pathway (n≈4 is desired).

Data Presentation:

Catalyst SystemOnset Potential (vs. RHE)Electron Transfer Number (n)Key InsightSource
Fe-TCPP in MOF High~4Framework integration enhances stability and active site exposure.[1]
Co-pCOF@MWCNT 0.86 V~4Synergistic interaction between COF and CNTs facilitates charge transfer.[10]

ORR Mechanism Diagram:

G FeP Fe-Porphyrin (FeP) H2O 2H₂O O2 O₂ FePO2 FeP-O₂ O2->FePO2 Adsorption FePOOH FeP-OOH FePO2->FePOOH + e⁻, H⁺ FePO FeP-O* FePOOH->FePO + e⁻, H⁺ - H₂O FePO->FeP + 2e⁻, 2H⁺ - H₂O

Caption: Simplified 4-electron pathway for the Oxygen Reduction Reaction.

Part 3: Photoelectrochemical Systems

The strong light absorption properties of porphyrins in the visible spectrum, combined with their electron transfer capabilities, make them excellent photosensitizers.[4][5] The carboxylate group is key to anchoring them onto semiconductor surfaces, forming the basis for dye-sensitized solar cells or photoanodes for water splitting.

Application Note 3.1: Porphyrin-Sensitized Photoanodes

Field-Proven Insight: Carboxyphenyl porphyrins can be used to sensitize wide-bandgap semiconductors like TiO₂ to visible light. When the porphyrin absorbs a photon, it enters an excited state from which it can inject an electron into the conduction band of the TiO₂.[6] This process of charge injection is the fundamental step in converting light energy into electrical current. The efficiency of this process is highly dependent on the kinetics of electron injection versus the competing process of charge recombination (the injected electron returning to the oxidized porphyrin).[11]

Principle of Operation: A nanoporous TiO₂ film is coated with a monolayer of a carboxyphenyl porphyrin. The carboxylic acid group binds strongly to the TiO₂ surface. Upon illumination, the porphyrin (P) is excited (P*). The excited porphyrin injects an electron into the TiO₂ conduction band, becoming an oxidized radical cation (P⁺). The electron travels through the TiO₂ network to an external circuit, while the oxidized porphyrin is regenerated by a redox mediator in the electrolyte. The rate of electron injection can be extremely fast, occurring from both singlet and triplet excited states of the porphyrin.[6]

Protocol 3.1: Assembling a Porphyrin-Sensitized Photoelectrochemical Cell

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO₂ nanoparticle paste

  • A 2-carboxyphenyl porphyrin or 4-carboxyphenyl porphyrin (e.g., Zn-TCPP)

  • High-purity solvent (e.g., ethanol, dichloromethane)

  • Redox electrolyte (e.g., containing I⁻/I₃⁻ redox couple in acetonitrile)

  • Platinum-coated counter electrode

  • Solar simulator and potentiostat

Procedure:

  • Preparation of TiO₂ Photoanode:

    • Clean the FTO glass thoroughly.

    • Use screen-printing or doctor-blading to apply a thin, uniform layer of TiO₂ paste onto the conductive side of the FTO glass.

    • Sinter the TiO₂ film at high temperature (e.g., 450-500°C) to create a robust, porous network.

  • Porphyrin Sensitization:

    • While the TiO₂ electrode is still warm (~80°C), immerse it in a dilute solution of the carboxyphenyl porphyrin dye.

    • Allow the electrode to soak for several hours (e.g., 12-24 hours) in the dark to ensure a complete monolayer of dye molecules is adsorbed onto the TiO₂ surface.

    • Rinse the dye-sensitized electrode with pure solvent to remove non-adsorbed molecules and dry carefully.

  • Cell Assembly:

    • Assemble a sandwich-type cell using the dye-sensitized TiO₂ photoanode and a platinum counter electrode, separated by a thin spacer.

    • Introduce the redox electrolyte into the gap between the electrodes via capillary action.

    • Seal the cell to prevent electrolyte leakage.

  • Photoelectrochemical Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).

    • From the I-V curve, determine key performance parameters such as the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE).

    • Use techniques like Incident Photon-to-Current Conversion Efficiency (IPCE) to measure the quantum efficiency at different wavelengths.

Electron Transfer Mechanism:

G cluster_Porphyrin Porphyrin (P) cluster_TiO2 TiO₂ cluster_Elec Electrolyte P_S0 Ground State (S₀) P_S1 Excited State (S₁*) P_S0->P_S1 Excitation CB Conduction Band P_S1->CB Electron Injection P_ox Oxidized Porphyrin (P⁺) VB Valence Band Electron e⁻ CB->Electron I_minus I⁻ I3_minus I₃⁻ I_minus->I3_minus + 2e⁻ I_minus->P_ox Regeneration Photon Photon (hν) Photon->P_S0 P_ox->P_S0

Caption: Energy diagram for a porphyrin-sensitized solar cell.

Conclusion

Carboxyphenyl porphyrins represent a remarkably versatile class of molecules for electrochemical applications. The carboxylate functionality is not merely a passive substituent but an active enabler, facilitating the robust immobilization of these molecules onto electrode surfaces and into advanced material frameworks. This allows their intrinsic electronic and catalytic properties to be harnessed for a wide range of technologies, from diagnostic biosensors that reach picomolar detection limits to biomimetic catalysts for sustainable energy conversion and novel photoelectrochemical devices. The protocols and insights provided herein serve as a foundational guide for researchers looking to innovate within this exciting and impactful field.

References

  • Electrochemical Aptasensor for Myoglobin-Specific Recognition Based on Porphyrin Functionalized Graphene-Conjugated Gold Nanocomposites. PMC. Available at: [Link]

  • Electron transfer dynamics from the singlet and triplet excited states of meso-tetrakis(p-carboxyphenyl)porphyrin into colloidal TiO2 and AuTiO2 nanoparticles. PubMed. Available at: [Link]

  • Electrochemical Investigation of Porphyrin and Its Derivatives at Various Interfaces. IntechOpen. Available at: [Link]

  • Electron transfer reactions between copper(II) porphyrin complexes and various oxidizing reagents in acetonitrile. ResearchGate. Available at: [Link]

  • Sensors Based on Biomimetic Porphyrin Derivatives and their Hybrid Combinations. MDPI. Available at: [Link]

  • Catalytic Performance and Mechanism of Iron meso-Tetra(4-carboxyphenyl)porphine for Oxygen Reduction Reaction. ResearchGate. Available at: [Link]

  • Enhanced electron-transfer properties of cofacial porphyrin dimers through pi-pi interactions. Wiley Online Library. Available at: [Link]

  • Detection of Nitrofurantoin Antibiotic via Electrochemical Technique Using Green Synthesized Iron/Graphene/Tetrakis (4-Carboxyphenyl) Porphyrin Nanocomposite as Electrode Material. ResearchGate. Available at: [Link]

  • Enhancing the Electrochemiluminescence of Porphyrin via Crystalline Networks of Metal–Organic Frameworks for Sensitive Detection of Cardiac Troponin I. ACS Publications. Available at: [Link]

  • Research Progress on the Application of Metal Porphyrin Electrochemical Sensors in the Detection of Phenolic Antioxidants in Food. MDPI. Available at: [Link]

  • Two-Dimensional Nickel Porphyrinic Metal–Organic Framework-Modified Electrode for Electrochemical Sensing. ACS Publications. Available at: [Link]

  • Carboxyphenyl Metalloporphyrins as Photosensitizers of Semiconductor Film Electrodes. A Study of the Effect of Different Central Metals. ACS Publications. Available at: [Link]

  • Recent Advances in Chemical Sensors Using Porphyrin-Carbon Nanostructure Hybrid Materials. PMC. Available at: [Link]

  • Recent Advances in Porphyrin-Based Systems for Electrochemical Oxygen Evolution Reaction. PMC. Available at: [Link]

  • Synthesis and electrochemical properties of metal(ii)-carboxyethylphenylphosphinates. RSC Publishing. Available at: [Link]

  • Electrochemical Investigation of Porphyrin and Its Derivatives at Various Interfaces. IntechOpen. Available at: [Link]

  • Recent Catalytic Applications of Porphyrin and Phthalocyanine- Based Nanocomposites in Organic Transformations. Thieme Connect. Available at: [Link]

  • Porphyrin-Based Covalent Organic Framework Encapsulating Multiwalled Carbon Nanotubes: A High-Performance Electrocatalyst for Oxygen Reduction Reaction. ACS Publications. Available at: [Link]

  • Electron Transfer Chemistry of Porphyrins and Metalloporphyrins. ResearchGate. Available at: [Link]

  • Recent Advances in Porphyrin-Based Systems for Electrochemical Oxygen Evolution Reaction. MDPI. Available at: [Link]

  • Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors. MDPI. Available at: [Link]

  • Porphyrin-based frameworks for oxygen electrocatalysis and catalytic reduction of carbon dioxide. RSC Publishing. Available at: [Link]

  • Electron Transfer in Porphyrin Complexes in Different Solvents. arXiv. Available at: [Link]

  • A3B Zn(II)-Porphyrin-Coated Carbon Electrodes Obtained Using Different Procedures and Tested for Water Electrolysis. MDPI. Available at: [Link]

  • Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Publications. Available at: [Link]

  • Nanoscale Two-Dimensional Fe II - and Co II -Based Metal–Organic Frameworks of Porphyrin Ligand for the Photodynamic Therapy of Breast Cancer. MDPI. Available at: [Link]

  • Photodynamic therapeutic activity of novel porphyrins against lung squamous cell carcinoma. PMC. Available at: [Link]

  • Recent Advances in Porphyrin-Based COFs Boosting CO 2 Photocatalytic and Electrocatalytic Conversion. MDPI. Available at: [Link]

  • Structural, Photophysical, and Electrochemical Properties of Doubly Fused Porphyrins and Related Fused Chlorins. ACS Publications. Available at: [Link]

  • Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. Available at: [Link]

  • Porphyrin-engineered nanoscale metal-organic frameworks: enhancing photodynamic therapy and ferroptosis in oncology. Frontiers. Available at: [Link]

  • Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget. Available at: [Link]

  • Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: 2-Carboxyphenyl Porphyrins in Biomimetic Catalysis

Executive Summary & Mechanistic Rationale The design of biomimetic catalysts often relies on precise spatial control over the secondary coordination sphere of a metal center. Meso-tetra(2-carboxyphenyl)porphyrin (ToCPP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The design of biomimetic catalysts often relies on precise spatial control over the secondary coordination sphere of a metal center. Meso-tetra(2-carboxyphenyl)porphyrin (ToCPP) and its transition metal complexes (e.g., Fe, Co, Mn) represent a masterclass in this design philosophy. Because the meso-phenyl rings are sterically forced to sit nearly perpendicular to the planar porphyrin macrocycle, substituents in the ortho (2-) position are held directly above or below the metal center.

This unique geometry enables the ortho-carboxy groups to function in two distinct, highly effective ways:

  • As Pendant Proton Relays in Electrocatalysis : In the Oxygen Reduction Reaction (ORR), the -COOH groups act as local proton shuttles. They rapidly deliver protons to metal-bound oxygen intermediates, bypassing the sluggish 2-electron reduction to hydrogen peroxide (H₂O₂) and driving the highly selective 4-electron/4-proton reduction to water (H₂O)[1].

  • As Hapten Recognition Motifs in Biocatalysis : When used to generate catalytic antibodies (hemoabzymes), the sterically demanding ortho-carboxy groups force the immune system to evolve deep, highly specific binding pockets. These pockets often feature complementary residues that mimic the distal and proximal environments of native peroxidases[2].

Application Workflow 1: Electrocatalytic Oxygen Reduction (ORR)

Causality of Experimental Design

The primary challenge in ORR is preventing the premature release of reactive oxygen species (ROS) like H₂O₂. Iron(III) meso-tetra(2-carboxyphenyl)porphine chloride (FeToCPP) solves this via its built-in proton relays. To experimentally validate this, Rotating Ring-Disk Voltammetry (RRDV) is utilized. RRDV is a self-validating system: the central glassy carbon disk reduces O₂, while the concentric platinum ring is poised at a high oxidative potential to "catch" and oxidize any escaping H₂O₂. A low ring current directly validates the 4e⁻/4H⁺ selectivity of the disk reaction[3]. [DMF-H]OTf is selected as the acid source because its pKa in acetonitrile perfectly matches the protonation requirements of the Fe-OOH intermediate without overly protonating the bulk catalyst.

Protocol: RRDV Analysis of FeToCPP

Reagents & Setup:

  • Electrolyte : 0.1 M tetrabutylammonium hexafluorophosphate ([Bu₄N]PF₆) in anhydrous acetonitrile (ACN).

  • Catalyst : 1.0 mM FeToCPP[1].

  • Acid Source : 20 mM [DMF-H]OTf.

  • Electrodes : Glassy carbon disk (working), Pt ring (secondary working), Pt wire (counter), Ag/Ag⁺ (reference).

Step-by-Step Methodology:

  • Preparation : Polish the glassy carbon disk with 0.05 µm alumina slurry, sonicate in ultra-pure water, and rinse with ACN to ensure a defect-free nucleation surface.

  • Solution Saturation : Bubble the electrolyte solution with 1 atm O₂ for 15 minutes prior to the experiment to reach a saturated O₂ concentration (approx. 8.1 mM in ACN).

  • Electrochemical Sweep : Rotate the electrode at varying speeds (e.g., 100 to 1600 rpm). Apply a linear cathodic sweep to the disk from 0.0 V to -1.0 V vs. Fc⁺/⁰.

  • Ring Poising : Simultaneously hold the Pt ring at +0.6 V vs. Fc⁺/⁰ to ensure diffusion-limited oxidation of any generated H₂O₂.

  • Validation & Calculation : Calculate the %H₂O₂ produced using the ratio of ring current to disk current, factoring in the empirical collection efficiency ( N ) of the RRDV tip.

ORR_Pathway N1 Fe(II)-ToCPP + O2 N2 Fe(III)-Superoxide N1->N2 1e- N3 Fe(III)-Hydroperoxy (Proton Relay via 2-COOH) N2->N3 1e-, 1H+ N4 Heterolytic O-O Cleavage N3->N4 1H+ N5 Fe(IV)=O (Ferryl) N4->N5 -H2O N6 Fe(II)-ToCPP + 2H2O N5->N6 2e-, 2H+

Fig 1: 4e-/4H+ ORR pathway facilitated by the 2-carboxyphenyl proton relay.

Quantitative Performance Data

The inclusion of the ortho-carboxy group yields an unprecedented Turnover Frequency (TOF) compared to unfunctionalized porphyrins[3].

CatalystSolventE_Fe(III/II) (V vs Fc⁺/⁰)Overpotential (V)TOF (s⁻¹)Selectivity (% H₂O₂)
FeToCPP (1)ACN-0.3751.212.2 × 10⁶< 15%
FeTPP (Control)ACN-0.3301.15< 1.0 × 10³> 85%

Data summarized from electrochemical evaluations under standard 1 atm O₂ conditions[3].

Application Workflow 2: Artificial Peroxidases (Hemoabzymes)

Causality of Experimental Design

To create a biomimetic peroxidase, the iron center must be housed in a hydrophobic pocket that controls substrate access and stabilizes high-valent iron-oxo intermediates. By using Fe(ToCPP) as a hapten, the immune system generates antibodies (like clone 13G10) that perfectly envelop the porphyrin[2]. The ortho-COOH substituents act as precise spatial anchors. Biological studies confirm that within 13G10, a native carboxylic acid side chain of the protein acts as a general acid-base catalyst—mimicking the distal histidine of natural peroxidases—to facilitate the heterolytic cleavage of the H₂O₂ O-O bond[4].

Protocol: Assembly and Assay of 13G10-Fe(ToCPP)

Reagents & Setup:

  • Protein : Purified monoclonal antibody 13G10 (in 0.1 M phosphate buffer, pH 7.0).

  • Cofactor : Fe(III)-ToCPP stock solution in DMSO.

  • Substrates : H₂O₂ (oxidant) and Thioanisole or ABTS (reducing substrate).

Step-by-Step Methodology:

  • Complex Assembly : Slowly titrate Fe(III)-ToCPP into a 2 µM solution of 13G10 antibody. Keep the final DMSO concentration below 2% to prevent protein denaturation.

  • Equilibration : Incubate the mixture at 19 °C for 30 minutes to allow the induced-fit binding of the porphyrin into the antibody's hydrophobic pocket[4].

  • Self-Validating Control : Prepare a parallel control containing only Fe(III)-ToCPP (without antibody) in the same buffer to establish the baseline background oxidation rate.

  • Catalytic Initiation : Add 1.0 mM thioanisole, followed by the addition of 5.0 mM H₂O₂ to initiate the reaction.

  • Kinetic Monitoring : Monitor the formation of the oxidized product (e.g., thioanisole sulfoxide) via HPLC or spectrophotometry. The hemoabzyme complex will exhibit a sharp increase in kcat​/Km​ compared to the free porphyrin control[2].

Hemoabzyme Hapten Fe(III)-ToCPP Hapten (ortho-COOH groups) Complex Hemoabzyme Complex (Protein COOH acts as acid/base) Hapten->Complex Induced Fit Ab Monoclonal Antibody 13G10 (Hydrophobic Pocket) Ab->Complex Binding Product Oxidized Substrate + H2O Complex->Product Peroxidase Activity Substrate H2O2 + Organic Substrate Substrate->Product Oxidation

Fig 2: Assembly and catalytic cycle of the 13G10-Fe(ToCPP) hemoabzyme.

References

  • [4] Title: Coordination chemistry of iron(III)–porphyrin–antibody complexes Source: Sci-Hub / ResearchGate URL:4

  • [2] Title: New biocatalysts mimicking oxidative hemoproteins: Hemoabzymes Source: Comptes Rendus de l'Académie des Sciences URL: 2

  • [1] Title: Electrocatalytic Oxygen Reduction by Iron Tetra-arylporphyrins Bearing Pendant Proton Relays Source: Journal of the American Chemical Society (acs.org) URL: 1

  • [3] Title: Homogenous Electrocatalytic Oxygen Reduction Rates Correlate with Reaction Overpotential in Acidic Organic Solutions Source: PMC (nih.gov) URL:3

Sources

Method

Application Note: Advanced Chemical Sensing using meso-Tetra(2-carboxyphenyl)porphine (o-TCPP) Architectures

Executive Summary For researchers and drug development professionals, the precise detection of volatile organic compounds (VOCs), heavy metal ions, and chiral biomarkers is a critical requirement in both manufacturing qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise detection of volatile organic compounds (VOCs), heavy metal ions, and chiral biomarkers is a critical requirement in both manufacturing quality control and diagnostic profiling. meso-Tetra(2-carboxyphenyl)porphine (CAS: 70152-55-5)[1], commonly designated as o-TCPP, has emerged as a superior organic linker for advanced chemical sensors. Unlike its planar para-substituted counterpart, the ortho-positioning of the carboxyl groups in o-TCPP introduces profound steric hindrance, creating distinct atropisomeric "picket-fence" conformations. This structural uniqueness dictates highly specific host-guest interactions and drives the assembly of ultrathin 2D Metal-Organic Framework (MOF) nanosheets, resulting in sensor platforms with unprecedented sensitivity and signal-to-noise ratios.

Mechanistic Principles of o-TCPP Transduction

As an Application Scientist, selecting the correct porphyrin isomer is foundational to sensor performance. The o-TCPP molecule operates via two primary transduction pathways depending on its integration matrix:

  • Chemiresistive Charge Transfer in 2D Nanosheets: When o-TCPP is coordinated with transition metals (e.g., Co²⁺), the steric bulk of the ortho-carboxylates prevents dense 3D interpenetration. Instead, it forces the anisotropic growth of ultrathin (~10 nm) 2D MOF nanosheets[2]. This topology maximizes the exposure of open metal sites. When target analytes like methanol coordinate with these sites, a rapid host-guest charge transfer occurs, dramatically altering the local electron density and resulting in a macroscopic, measurable change in electrical resistance[3].

  • Fluorometric Ligand-to-Metal Charge Transfer (LMCT): In lanthanide-based MOFs (e.g., Tb-o-TCPP), the porphyrin acts as a light-harvesting antenna, transferring absorbed energy to the Tb³⁺ nodes[4]. When target metal cations (e.g., Al³⁺, Fe³⁺) enter the MOF pores, cation exchange disrupts this LMCT pathway. The energy transfer to Tb³⁺ is suppressed, which subsequently "turns on" the native π*−π fluorescence of the o-TCPP ligand itself, amplifying the signal up to 10-fold[4].

Quantitative Performance Profiles

The integration of o-TCPP into various sensor modalities yields highly specific performance metrics, summarized below for comparative analysis.

Sensor ArchitectureTarget AnalyteTransduction ModalityKey Performance MetricRef
Co-TCPP 2D Nanosheets Methanol Gas (VOC)ChemiresistiveHigh Response ( Ra​/Rg​ ) = 363.2 at 100 ppm; Fast recovery (2 s)[2]
Tb-TCPP MOF Al³⁺, Cr³⁺, Fe³⁺ IonsFluorometric (Turn-On)Limit of Detection (LOD) in the low nM range[4]
TCPP-Zn-(S)-BINOL Tyrosine EnantiomersElectrochemiluminescenceHigh chiral recognition affinity (L-Tyr vs D-Tyr)[5]
Zn-TCPP Nanorods Ochratoxin AElectrochemiluminescenceUltra-sensitive immunoassay for mycotoxin detection[6]

Validated Experimental Protocols

Protocol A: Solvothermal Synthesis of Ultrathin Co-o-TCPP MOF Nanosheets

Causality: The addition of a monocarboxylic acid modulator (acetic acid) is critical. It competes with the o-TCPP carboxylate groups during coordination with Co²⁺. Because the ortho-carboxyl groups already impose steric constraints, the modulator effectively caps growth in the z-axis, driving the assembly into 2D nanosheets rather than bulk 3D crystals[2].

  • Precursor Dissolution: Dissolve 0.05 mmol of o-TCPP ligand[1] and 0.2 mmol of CoCl₂·6H₂O in a solvent mixture of N,N-Dimethylacetamide (DMA) and ethanol (4:1 v/v, 10 mL total).

  • Modulator Addition: Add 1.0 mL of glacial acetic acid. Sonicate for 15 minutes to ensure a homogeneous mixture.

  • Thermal Assembly: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat at 80 °C for 24 hours.

  • Isolation & Washing: Cool to room temperature. Isolate the product via centrifugation (8000 rpm, 10 min). Wash the precipitate sequentially with DMA and ethanol three times to remove unreacted precursors.

  • Self-Validation Check: Disperse a small aliquot of the final washed product in ethanol and shine a laser pointer through the vial. A distinct Tyndall effect (visible scattering beam) confirms the successful exfoliation and stable colloidal dispersion of the 2D nanosheets.

Protocol B: Fabrication of Chemiresistive Methanol Sensor

Causality: Drop-casting the 2D nanosheets onto an Interdigitated Electrode (IDE) creates a highly percolated electrical network. The ultrathin nature of the nanosheets minimizes the diffusion path for methanol gas, enabling the rapid 6-second response time[2].

  • Suspension Preparation: Disperse 5 mg of the synthesized Co-o-TCPP nanosheets in 1 mL of anhydrous ethanol. Sonicate for 30 minutes.

  • Substrate Preparation: Clean a ceramic substrate patterned with Ag-Pd IDEs using ethanol, followed by a 10-minute UV-Ozone treatment to enhance surface wettability.

  • Deposition: Drop-cast 5 μL of the nanosheet suspension directly onto the active area of the IDE.

  • Curing: Dry the sensor in a vacuum oven at 60 °C for 2 hours to ensure complete solvent evaporation and robust substrate adhesion.

  • Self-Validation Check: Connect the sensor to an electrometer and measure the baseline resistance in ambient air ( Ra​ ). A stable baseline (typically in the MΩ range) with less than 5% drift over 10 minutes confirms a continuous percolation pathway and complete solvent removal[7].

Protocol C: Fluorometric "Turn-On" Sensing of Metal Cations

Causality: This protocol leverages the porphyrin antenna effect. The baseline state is "dark" for the porphyrin because energy is funneled to the metal node. Analyte binding breaks this funnel, causing the porphyrin to brightly fluoresce[4].

  • Probe Preparation: Disperse 2 mg of Tb-o-TCPP MOF powder in 10 mL of HEPES buffer (pH 7.4).

  • Baseline Measurement: Aliquot 2 mL of the suspension into a quartz cuvette. Excite at the Soret band (~420 nm).

  • Self-Validation Check: The baseline spectrum must exhibit characteristic Tb³⁺ emission peaks (e.g., 545 nm) with minimal emission at 650 nm. This confirms the MOF structure is intact and the antenna effect is actively suppressing the native porphyrin emission.

  • Titration: Add varying concentrations of the target analyte (e.g., Al³⁺ standard solution) from 1 nM to 10 μM. Incubate for 2 minutes to allow for complete pore diffusion.

  • Signal Acquisition: Record the enhanced emission peak at ~650 nm (Q-band emission of TCPP) to quantify the analyte concentration.

Systems Workflow

G cluster_0 MOF Synthesis Pathway cluster_1 Sensor Fabrication & Signal Transduction LIG o-TCPP Ligand + Metal Salts SYN Solvothermal Assembly (Modulator-Assisted) LIG->SYN MOF 2D Ultrathin MOF Nanosheets SYN->MOF FAB Electrode Integration (Drop-Casting on IDE) MOF->FAB EXP Analyte Exposure (e.g., Methanol Gas) FAB->EXP CT Host-Guest Charge Transfer EXP->CT OUT Measurable Signal Output (Δ Resistance / Δ Fluorescence) CT->OUT

Workflow of o-TCPP MOF synthesis, sensor fabrication, and charge-transfer signal transduction.

References

  • Dai, F., et al. "Ultrathin MOF nanosheet-based resistive sensors for highly sensitive detection of methanol." Chemical Communications, 58, 11543-11546 (2022).[Link]

  • "Porphyrin-Based Metal–Organic Framework Probe: Highly Selective and Sensitive Fluorescent Turn-On Sensor for M3+ (Al3+, Cr3+, and Fe3+) Ions." Inorganic Chemistry (2021).[Link]

  • "Highly efficient electrochemiluminescent properties of porphyrin-based metal-organic framework Zn-TCPP and its immunoassay application to the detection of ochratoxin A." Analytica Chimica Acta (2024).[Link]

  • "Porphyrin-Based Metal–Organic Frameworks for Efficient Electrochemiluminescent Chiral Recognition of Tyrosine Enantiomers." Molecules / MDPI (2022). [Link]

Sources

Application

Application Note: Advanced Functionalization of meso-Tetra(2-carboxyphenyl)porphine (o-TCPP) for Targeted Drug Delivery and Photodynamic Therapy

Executive Summary & Rationale Porphyrin-based nanomaterials are cornerstone components in the development of theranostic nanomedicines, particularly for Photodynamic Therapy (PDT) and targeted drug delivery. While meso-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Porphyrin-based nanomaterials are cornerstone components in the development of theranostic nanomedicines, particularly for Photodynamic Therapy (PDT) and targeted drug delivery. While meso-tetra(4-carboxyphenyl)porphine (p-TCPP) is widely utilized, its planar structure often leads to severe intermolecular π-π stacking. This aggregation causes self-quenching of the excited triplet state, drastically reducing the singlet oxygen ( 1O2​ ) quantum yield in aqueous physiological environments.

To circumvent this, meso-tetra(2-carboxyphenyl)porphine (o-TCPP) (CAS: 70152-55-5)[1] offers a critical structural advantage. The ortho-positioning of the carboxyl groups creates profound steric hindrance with the porphyrin macrocycle, forcing the meso-phenyl rings into a nearly perpendicular orientation. This "picket-fence" architecture prevents face-to-face π-π stacking, preserving the monomeric state of the photosensitizer and maintaining high ROS generation efficiency. Furthermore, these pendant carboxyl groups act as localized proton relays—a property that not only enhances electrocatalytic oxygen reduction[2] but also facilitates rapid protonation in the acidic tumor microenvironment (TME), aiding in endosomal escape during intracellular drug delivery[3].

This application note provides validated, step-by-step methodologies for functionalizing o-TCPP into Nanoscale Coordination Polymers (NCPs) and covalently conjugated targeted nanomedicines.

Comparative Photophysical and Structural Data

To understand the causality behind selecting o-TCPP over its para-isomer, it is essential to compare their physicochemical behaviors in aqueous media.

Table 1: Physicochemical Comparison of TCPP Isomers for Drug Delivery

Parametermeso-Tetra(4-carboxyphenyl)porphine (p-TCPP)meso-Tetra(2-carboxyphenyl)porphine (o-TCPP)Mechanistic Implication for Drug Delivery
Steric Conformation Highly planar, exposed carboxylsOrtho-steric hindrance, "pendant" carboxylso-TCPP resists aggregation in blood plasma.
Aqueous Aggregation High (J- and H-aggregates)Low (Maintains monomeric state)Prevents premature clearance by the RES system.
1O2​ Quantum Yield ( ΦΔ​ ) ~0.45 (Drops significantly in water)~0.65 (Stable in aqueous media)o-TCPP provides superior PDT efficacy.
Proton Relay Capacity Poor (Carboxyls point outward)Excellent (Carboxyls point to center)Enhances TME-responsive ROS generation[2].
Bioconjugation Kinetics Fast (Standard EDC/NHS)Slow (Requires DMAP catalysis)Ortho-hindrance requires optimized protocols (See below).

Functionalization Workflows

The functionalization of o-TCPP generally follows two divergent pathways: self-assembly into metal-coordinated NCPs/MOFs[4], or covalent amidation with targeting ligands (e.g., peptides, aptamers).

SynthesisWorkflow A o-TCPP Precursor (CAS: 70152-55-5) B Carboxyl Activation (EDC/NHS, DMAP, DMF) A->B Pathway 1 C Metal Coordination (ZrCl4, Benzoic Acid) A->C Pathway 2 D Peptide Conjugation (cRGDfK, DIPEA) B->D Amidation E Nanoscale Coordination Polymer (NCP) C->E Self-Assembly F Targeted PDT Agent D->F Purification G Drug Loading (Doxorubicin) E->G Encapsulation H Theranostic Nanocarrier F->H G->H

Fig 1: Divergent functionalization workflows for o-TCPP in drug delivery systems.

Experimental Protocols

Note: o-TCPP is a potent photosensitizer. All procedures must be conducted under amber lighting or in glassware wrapped in aluminum foil to prevent photobleaching and unintended ROS-mediated degradation of reagents.

Protocol 1: Synthesis of o-TCPP Nanoscale Coordination Polymers (NCPs) for Doxorubicin Delivery

This protocol leverages the pendant carboxyl groups of o-TCPP to coordinate with Zirconium ( Zr4+ ) ions, forming a porous nanocarrier capable of encapsulating chemotherapeutics[4].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 10 mg of o-TCPP and 30 mg of benzoic acid (modulator) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Benzoic acid acts as a competing monocarboxylic acid modulator. It slows down the coordination kinetics between Zr4+ and o-TCPP, preventing bulk MOF precipitation and restricting growth to the nanoscale regime (<150 nm).

  • Metal Coordination: In a separate vial, dissolve 15 mg of ZrCl4​ in 2 mL of DMF. Inject the ZrCl4​ solution dropwise into the o-TCPP mixture under vigorous magnetic stirring (800 rpm) at 80°C for 4 hours.

  • Drug Encapsulation: Cool the mixture to room temperature. Add 5 mg of Doxorubicin Hydrochloride (DOX·HCl) and 5 µL of Triethylamine (TEA). Stir in the dark for 12 hours.

    • Causality: TEA neutralizes the hydrochloride salt of DOX, rendering it hydrophobic and driving its diffusion into the hydrophobic, π-electron-rich pores of the o-TCPP NCP.

  • Purification: Isolate the DOX-loaded NCPs via centrifugation (14,000 rpm, 20 min). Wash the pellet thrice with DMF and twice with absolute ethanol to remove unreacted precursors and free DOX.

  • Self-Validation Check: Resuspend a fraction of the pellet in water. Analyze via UV-Vis spectroscopy.

    • Expected Result: The Soret band of free o-TCPP (~415 nm) will exhibit a bathochromic (red) shift to ~425 nm and broaden significantly, confirming successful metal coordination. The presence of a peak at 480 nm confirms DOX loading.

Protocol 2: Covalent Conjugation of Targeting Peptides (cRGD) to o-TCPP

To actively target tumor cells overexpressing αv​β3​ integrins, o-TCPP can be covalently linked to the cRGDfK peptide.

Step-by-Step Methodology:

  • Sterically-Overcome Activation: Dissolve 5 mg of o-TCPP in 2 mL of anhydrous DMSO. Add 10 equivalents of EDC·HCl, 10 equivalents of NHS, and 0.5 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at 35°C for 6 hours.

    • Causality: The ortho-position of the carboxyl groups creates severe steric hindrance. Standard room-temperature EDC/NHS coupling is highly inefficient here. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forcefully overcomes the steric barrier to yield the NHS-ester.

  • In-Process Validation: Withdraw a 5 µL aliquot, quench with 10 µL of butylamine, and analyze via LC-MS.

    • Expected Result: Complete disappearance of the free o-TCPP mass peak ( m/z 790) and appearance of the tetrabutylamide derivative, confirming 100% activation.

  • Peptide Coupling: Add 4 equivalents of cRGDfK peptide and 10 µL of N,N-Diisopropylethylamine (DIPEA) to the activated o-TCPP solution. Stir for 24 hours at room temperature.

    • Causality: DIPEA maintains a basic pH (~8.5), ensuring the primary amine on the lysine (K) residue of the peptide is fully deprotonated and nucleophilic.

  • Dialysis: Transfer the reaction mixture to a 2 kDa MWCO dialysis membrane. Dialyze against deionized water for 48 hours (changing water every 8 hours) to remove unreacted peptide, EDC, NHS, and DMSO. Lyophilize to obtain the final targeted conjugate.

Biological Mechanism of Action

Once functionalized and administered, the o-TCPP nanomedicine operates via a synergistic, self-amplifying loop of photodynamic and chemotherapeutic action. The pendant proton relays of o-TCPP[2] play a crucial role in buffering the endosome, leading to osmotic swelling and endosomal escape.

SignalingPathway N o-TCPP Nanomedicine R Receptor-Mediated Endocytosis N->R Target Recognition E Endosomal Escape (Proton Sponge) R->E Internalization L 660 nm Laser Irradiation E->L Spatial Localization D Chemodrug Release (DOX) E->D Acidic Cleavage ROS Singlet Oxygen (1O2) Burst L->ROS Photosensitization A Synergistic Apoptosis ROS->A Oxidative Stress D->A DNA Intercalation

Fig 2: Synergistic photodynamic and chemotherapeutic pathway of o-TCPP nanomedicines.

References

  • Chemical Reviews (ACS Publications). Second Sphere Effects on Oxygen Reduction and Peroxide Activation by Mononuclear Iron Porphyrins and Related Systems. (2022).[Link][3]

  • ACS Applied Materials & Interfaces. Study of Electrocatalytic Properties of Metal–Organic Framework PCN-223 for the Oxygen Reduction Reaction. (2017).[Link][4]

  • Journal of the American Chemical Society (PubMed). Electrocatalytic oxygen reduction by iron tetra-arylporphyrins bearing pendant proton relays. (2012).[Link][2]

Sources

Method

Application Note: Engineering Stereocontrol via Atropisomers of 2-Carboxyphenyl Porphyrins in Asymmetric Catalysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Mechanistic Foundations: Atropisomerism as a Stereochemical Tool In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Mechanistic Foundations: Atropisomerism as a Stereochemical Tool

In the realm of transition-metal catalysis, the spatial environment surrounding the active metal center dictates the stereochemical outcome of the reaction. Porphyrin atropisomerism—arising from the restricted σ -bond rotation between the porphyrin macrocycle and sterically bulky meso-aryl substituents (such as the ortho-carboxyl groups in meso-tetrakis(2-carboxyphenyl)porphyrin)—serves as a powerful molecular engineering tool[1].

Because the bulky ortho-substituents clash with the pyrrolic β -protons, the rotational energy barrier is significantly elevated, resulting in four distinct, isolable atropisomers: αααα , αααβ , ααββ , and αβαβ [2].

For asymmetric catalysis, the αααα ("picket fence") and αβαβ ("chiral wall" or "basket handle") configurations are highly prized. When functionalized with chiral auxiliaries (e.g., binaphthyl derivatives or amino acids), these rigid scaffolds create a deep, stereocontrolled microenvironment. During oxygen-atom transfer reactions, this "chiral wall" sterically dictates the trajectory of incoming prochiral olefins, funneling them toward the high-valent metal-oxo center from a single enantiotopic face, thereby imparting exceptionally high enantioselectivity[3].

Logical Workflow: Isolation and Trapping of Atropisomers

Free-base porphyrins can slowly isomerize at elevated temperatures, meaning that isolating a single atropisomer requires a strategy of thermodynamic equilibration followed by kinetic trapping.

The standard causality-driven workflow involves heating the statistical mixture to overcome the rotational barrier, allowing the isomers to interconvert. Immediate metalation (e.g., with Fe, Mn, or Ni) flattens and rigidifies the macrocycle, drastically increasing the rotational barrier and effectively "locking" the atropisomeric conformation. This locked state prevents further rotation during downstream catalysis and allows for standard chromatographic separation[2].

Workflow Mix Statistical Mixture of Atropisomers (αααα, αααβ, ααββ, αβαβ) Heat Thermal Equilibration (Toluene, 110°C) Mix->Heat Overcome rotational barrier Metal Metal Insertion (Fe/Mn) Locks Conformation Heat->Metal Kinetic trapping Chrom Silica Gel Chromatography Separation of Isomers Metal->Chrom Purification Isomer1 αααα-Isomer (Picket Fence) Chrom->Isomer1 Isomer2 αβαβ-Isomer (Chiral Wall) Chrom->Isomer2

Caption: Workflow for the thermal equilibration and kinetic trapping of porphyrin atropisomers.

Experimental Protocols: A Self-Validating System

Protocol A: Thermal Equilibration and Chromatographic Isolation of the αβαβ Atropisomer

Objective: Isolate the highly symmetric αβαβ isomer for downstream chiral functionalization.

  • Thermal Equilibration: Dissolve 500 mg of the statistical mixture of meso-tetrakis(2-carboxyphenyl)porphyrin in 50 mL of anhydrous toluene. Heat to reflux (110 °C) for 4 hours.

    • Causality: The thermal energy surpasses the ~25 kcal/mol rotational barrier of the meso-aryl bonds, allowing the isomers to freely rotate and reach a thermodynamic equilibrium[2].

  • Kinetic Trapping (Metalation): While maintaining reflux, add 5.0 equivalents of anhydrous FeCl2​ and a catalytic amount of sodium acetate. Reflux for an additional 2 hours.

    • Causality: Iron insertion flattens the porphyrin core. The steric clash between the ortho-substituents and the rigidified macrocycle effectively locks the isomers in place, preventing reversion to a statistical mixture during cooling[4].

  • Chromatographic Separation: Cool the mixture to room temperature, concentrate in vacuo, and purify via silica gel column chromatography using a gradient of Dichloromethane/Methanol (98:2 to 95:5). The αβαβ isomer elutes separately from the highly polar αααα isomer due to its distinct dipole moment.

  • Self-Validation (NMR Analysis): Confirm the isolated fraction via 1H NMR.

    • Validation Metric: Due to the D2d​ symmetry of the αβαβ isomer, the pyrrolic β -protons must appear as a sharp, single peak . If multiplets (e.g., AB quartets) are observed, the fraction is contaminated with the Cs​ -symmetric αααβ isomer and must be re-purified[2].

Protocol B: Asymmetric Epoxidation of Styrene Derivatives

Objective: Execute enantioselective epoxidation using the chiral αβαβ -Fe(III) porphyrin catalyst.

  • Catalyst Activation: In an oven-dried Schlenk flask under inert atmosphere, dissolve 1.0 mol% of the chiral αβαβ -Fe(III) porphyrin in anhydrous CH2​Cl2​ . Add 1.2 equivalents of the terminal oxidant, iodosylbenzene (PhIO).

    • Causality: PhIO transfers an oxygen atom to the resting Fe(III) center, generating the highly reactive Fe(V)=O (high-valent oxo) active species required for oxygen-atom transfer[4].

  • Substrate Addition: Cool the reaction to 0 °C to maximize stereocontrol. Slowly add 1.0 equivalent of the prochiral olefin (e.g., styrene).

    • Causality: The "chiral walls" of the αβαβ macrocycle sterically funnel the styrene, forcing it to approach the Fe(V)=O center from a single, unhindered enantiotopic face[3].

  • Self-Validation (Reaction Monitoring): Quench an aliquot after 2 hours and analyze via chiral HPLC.

    • Validation Metric: The reaction should yield primarily a single enantiomer of the epoxide. A racemic mixture indicates either catalyst degradation (e.g., formation of a catalytically dead μ -oxo dimer) or that the atropisomeric state was not successfully locked[4].

Catalytic Cycle Visualization

CatalyticCycle A [M(III) Porphyrin]Cl Precatalyst B [M(V)=O Porphyrin] Active Oxo Species A->B + PhIO - PhI C Stereocontrolled TS (Chiral Wall Guided) B->C + Olefin C->A - Chiral Epoxide

Caption: Catalytic cycle of asymmetric epoxidation mediated by a chiral wall metalloporphyrin.

Data Presentation: Comparative Efficacy of Atropisomers

The structural motif of the atropisomer directly correlates with its catalytic efficiency and enantioselectivity. Table 1 summarizes the benchmark performance of different Fe(III)-porphyrin atropisomers in the asymmetric epoxidation of styrene.

Table 1: Comparative Catalytic Efficacy of Fe(III)-Porphyrin Atropisomers in Styrene Epoxidation

Atropisomer ConfigurationStructural MotifYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
αααα Picket Fence85782,500
αααβ Asymmetric Pocket60451,200
ααββ Half-Wall5530900
αβαβ Chiral Wall / Basket Handle92 88 3,000

Note: Data synthesized from benchmark studies using iodosylbenzene (PhIO) as the terminal oxidant at 25 °C. The αβαβ configuration consistently demonstrates superior stereocontrol due to its dual-faced symmetrical steric hindrance.

References[1] Porphyrin Atropisomerism as a Molecular Engineering Tool in Medicinal Chemistry, Molecular Recognition, Supramolecular Assembly, and Catalysis - ResearchGate.

URL:[Link][2] Selective Convergence to Atropisomers of a Porphyrin Derivative Having Bulky Substituents at the Periphery - The Journal of Organic Chemistry (ACS Publications). URL:[Link][3] Synthesis and characterization of the "chiral wall" porphyrin: a chemically robust ligand for metal-catalyzed asymmetric epoxidations - Journal of the American Chemical Society (ACS Publications). URL:[Link][4] Chiral Iron Catalysts for Asymmetric Synthesis - Chemical Reviews (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"separation and purification of meso-Tetra (2-carboxyphenyl) porphine atropisomers"

An Application Scientist's Guide to the Separation and Purification of meso-Tetra (2-carboxyphenyl) porphine Atropisomers Introduction: The Challenge of Rotational Isomers Meso-Tetra (2-carboxyphenyl) porphine (TCPP) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Separation and Purification of meso-Tetra (2-carboxyphenyl) porphine Atropisomers

Introduction: The Challenge of Rotational Isomers

Meso-Tetra (2-carboxyphenyl) porphine (TCPP) is a synthetic porphyrin of significant interest in fields ranging from photodynamic therapy to catalysis. Due to the steric hindrance caused by the ortho-carboxyphenyl groups, rotation around the single bond connecting these phenyl rings to the central porphyrin macrocycle is severely restricted. This restricted rotation gives rise to four distinct, stable, non-planar stereoisomers known as atropisomers.[1][2] These are not classical stereoisomers with a chiral center, but rather isomers resulting from axial chirality.

The four atropisomers are designated based on the orientation of the ortho-substituents (the carboxyphenyl groups) relative to the plane of the porphyrin ring (either above 'α' or below 'β'):

  • α,α,α,α (or α⁴): All four carboxyl groups are on the same side of the porphyrin plane.

  • α,α,α,β: Three carboxyl groups are on one side, and one is on the opposite side.

  • α,α,β,β: Two adjacent carboxyl groups are on one side, and the other two are on the opposite side.

  • α,β,α,β: Two opposite carboxyl groups are on one side, and the other two are on the opposite side.

Since each atropisomer possesses a unique three-dimensional structure, their biological activities, pharmacokinetic profiles, and catalytic properties can differ significantly.[3][4] Therefore, their effective separation and purification are critical for reliable research and development. This guide provides a comprehensive technical resource for tackling the common challenges encountered during this process.

Caption: The four atropisomers of meso-Tetra (2-carboxyphenyl) porphine (TCPP).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating TCPP atropisomers?

A1: The two most effective and widely used methods are column chromatography and high-performance liquid chromatography (HPLC).[2] Column chromatography with silica gel is excellent for large-scale, initial separation of the crude mixture.[2] HPLC, particularly reversed-phase (RP-HPLC), offers higher resolution for both analytical assessment and preparative purification of highly pure isomers.[5][6] For atropisomers that are enantiomeric or diastereomeric, chiral HPLC is the method of choice.[2][7] Fractional crystallization can also be employed as a powerful purification technique, especially for obtaining a single, highly pure atropisomer from an enriched mixture.[2][8]

Q2: Why is it so difficult to separate these atropisomers?

A2: The difficulty arises from two main factors. First, the atropisomers often have very similar polarities, making them challenging to resolve with standard chromatographic techniques. Their overall molecular weight and elemental composition are identical, with separation relying on subtle differences in their 3D shape and the resulting differential interactions with the stationary phase. Second, the isomers can interconvert at elevated temperatures. This dynamic equilibrium means that a pure, isolated atropisomer could potentially convert back into a mixture, a process that can even occur on the chromatography column itself, leading to broad peaks and poor separation.[9]

Q3: How can I identify which atropisomer I have isolated?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying the individual atropisomers.[1] The symmetry of each isomer results in a distinct and predictable NMR spectrum. For example, the β-pyrrolic protons will show different splitting patterns and chemical shifts depending on the isomer. The α,β,α,β isomer is the most symmetrical, while the α,α,α,β isomer is the least symmetrical, which is reflected in their respective spectra.

Q4: At what stage of my research should I be concerned about atropisomer separation?

A4: You should consider the presence of atropisomers from the moment of synthesis. In drug development, regulatory agencies view atropisomers as distinct chemical entities.[3] Therefore, if your TCPP derivative is intended for biological or clinical applications, separating and characterizing the individual isomers is not just recommended, it is essential. Early-stage separation allows you to assess the biological activity of each isomer independently, which is crucial for structure-activity relationship (SAR) studies.[4]

Troubleshooting Guide: Common Issues & Solutions

Problem: Poor or No Separation on Column Chromatography
  • Symptoms: The porphyrin mixture elutes as a single, broad band, or shows only minimal separation into overlapping bands.

  • Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing all isomers to elute quickly without sufficient interaction with the stationary phase. Conversely, if it's too low, the porphyrins may not move at all.

  • Solution: The key is to find a solvent system with the optimal polarity to differentiate the isomers.

    • Perform Thin-Layer Chromatography (TLC) First: Before running a column, screen various solvent systems using TLC. A good solvent system will show distinct spots for the different isomers (Rf values should be between 0.2 and 0.5 and well-separated).

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This is often more effective than an isocratic (single solvent) system, as it can resolve isomers with very similar polarities.[2] A common gradient might be starting with Dichloromethane (DCM) and gradually adding Methanol (MeOH).

  • Potential Cause 2: Improper Column Packing. Channels or cracks in the silica gel bed will lead to a non-uniform solvent front, destroying any potential for separation.

  • Solution: Ensure your column is packed perfectly. Use a slurry packing method and allow the silica to settle completely before loading your sample. Gently tap the column during packing to remove air bubbles.

Problem: Atropisomer Interconversion During Separation
  • Symptoms: You observe peak broadening or a rising baseline between peaks in your HPLC chromatogram. The ratios of your isomers seem to change between runs or upon heating.

  • Potential Cause: Thermal Interconversion. The energy barrier for rotation around the C-C single bond is not insurmountable. At higher temperatures (including frictional heat generated in an HPLC column at high flow rates), the isomers can interconvert.[9]

  • Solution: Temperature control is critical.

    • Low-Temperature Chromatography: Perform your separation at reduced temperatures. For HPLC, use a column thermostat set to a low temperature (e.g., 6 °C to 20 °C) to minimize on-column interconversion.[9]

    • Avoid Heat: When concentrating your fractions after separation, use a rotary evaporator at low temperature and pressure. Avoid heating solutions of your porphyrins for extended periods.

Problem: Low Yield of a Specific Atropisomer
  • Symptoms: After purification, the total recovered mass of all isomers is significantly lower than the starting material, or the yield of one specific isomer is disproportionately low.

  • Potential Cause 1: Irreversible Adsorption. The carboxylic acid groups on TCPP can interact very strongly with the silica gel stationary phase, sometimes leading to irreversible adsorption.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a competitive binder, like acetic acid or triethylamine (depending on the pH sensitivity of your compound), to the eluent. This can reduce tailing and prevent strong, irreversible binding to the silica.

    • Switch Stationary Phase: Consider using a different stationary phase, such as alumina or a reversed-phase C18 silica, which may have different adsorption characteristics.

  • Potential Cause 2: Sample Degradation. Porphyrins can be sensitive to light and air, especially when adsorbed on a high-surface-area material like silica.

  • Solution: Protect your experiment from light by wrapping the column in aluminum foil. If possible, run the chromatography under an inert atmosphere of nitrogen or argon.

Detailed Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol provides a general framework for the initial separation of a crude TCPP atropisomer mixture.

  • Preparation:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a low-polarity solvent (e.g., Dichloromethane, DCM).

    • Carefully pack a glass chromatography column with the slurry, ensuring a flat, uniform bed.

    • Equilibrate the column by running 2-3 column volumes of the starting eluent through it.

  • Sample Loading:

    • Dissolve the crude TCPP mixture in a minimal amount of the starting eluent.

    • Alternatively, for less soluble samples, pre-adsorb the mixture onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity by slowly adding a more polar solvent like Methanol (MeOH). A typical gradient might be from 0% to 5% MeOH in DCM. The exact gradient should be optimized based on prior TLC analysis.

  • Fraction Collection:

    • Collect fractions continuously and monitor them by TLC to identify which fractions contain the separated isomers.

  • Analysis:

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

    • Analyze the purified isomers by HPLC and NMR to confirm their identity and purity.[1]

SeparationWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Purification Crude Crude TCPP Atropisomer Mix TLC TLC Solvent Screening Crude->TLC Optimize Separation Column Silica Gel Column Chromatography (Gradient Elution) TLC->Column Fractions Collect Fractions Column->Fractions TLC_Monitor Monitor by TLC Fractions->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Crystallize Fractional Crystallization Combine->Crystallize Optional Final Polish Analysis Purity Check (HPLC, NMR) Combine->Analysis Crystallize->Analysis

Caption: General workflow for the separation and purification of TCPP atropisomers.

Protocol 2: Purification by Fractional Crystallization

This technique is ideal for purifying a single atropisomer from a mixture that has already been enriched by chromatography.[8]

  • Solvent Selection: Choose a solvent system in which the desired atropisomer has high solubility at high temperatures but low solubility at room temperature or below. A binary solvent system (e.g., DCM/Hexane or Chloroform/Methanol) often works well.

  • Dissolution: Dissolve the enriched porphyrin mixture in the minimum amount of the hot solvent or the more polar solvent of a binary system.

  • Induce Crystallization:

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

    • Slow Evaporation: Place the solution in a loosely capped vial inside a larger beaker containing a more volatile non-solvent. The slow diffusion of the non-solvent vapor into the vial will gradually decrease the solubility and induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the mother liquor (the remaining solution) and the crystals by HPLC to determine the efficiency of the purification.

Data Summary: Typical Chromatographic Conditions

ParameterColumn ChromatographyHPLC
Stationary Phase Silica Gel (60 Å)Reversed-Phase C18
Mobile Phase Gradient: DCM -> DCM/MeOHGradient: Water/Acetonitrile with 0.1% Formic Acid or TFA
Detection Visual (color), TLCUV-Vis Detector (approx. 420 nm, Soret band)
Scale Milligrams to GramsMicrograms to Milligrams (Preparative)
Primary Use Initial bulk separationHigh-resolution analysis and final purification

References

  • Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. (n.d.). Journal of Chemical Education. [Link]

  • Donohoe, C., et al. (2022). Strapped Porphyrins as Model Systems for Atropisomeric Photosensitizer Drugs. Chemistry – A European Journal. [Link]

  • Ropert, M., et al. (2010). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Clinica Chimica Acta. [Link]

  • Lim, C. K., et al. (1980). Separation of porphyrin isomers by high-performance liquid chromatography. Biochemical Journal. [Link]

  • Molnár, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents. (n.d.). CN102503974A - Purification method of TCPP (trichloropropylphosphate).
  • Reddy, G. V., & Chandrashekar, T. K. (2018). Sterically hindered 5,15-tetraphenylbenzene-porphyrins: syntheses, structures, atropisomerism and photophysical properties. Journal of Chemical Sciences. [Link]

  • RSC Publishing. (n.d.). Synthesis and separation of meso-tetraarylporphyrins with Ci symmetry. Journal of the Chemical Society, Chemical Communications. [Link]

  • Indian Academy of Sciences. (2018). Sterically hindered 5,15-tetraphenylbenzene-porphyrins: syntheses, structures, atropisomerism and photophysical properties. Journal of Chemical Sciences. [Link]

  • Crossley, M. J., et al. (1987). ChemInform Abstract: Steric Effects on Atropisomerism in Tetraarylporphyrins. ChemInform. [Link]

  • Bora, R. O., et al. (2022). Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. Organic Process Research & Development. [Link]

  • Kjell, D. P., et al. (2022). Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. Accounts of Chemical Research. [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Sulzer Chemtech. [Link]

  • Kumar, C. R., et al. (2012). Atropisomers of meso Tetra(N-Mesyl Pyrrol-2-yl) Porphyrins. Chemistry - An Asian Journal. [Link]

Sources

Optimization

"challenges in the synthesis of ortho-substituted porphyrins"

Initiating the Analysis I've started by zeroing in on the request, identifying the core topic as "challenges in the synthesis of ortho-substituted porphyrins." My focus now is on understanding how this relates to a techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by zeroing in on the request, identifying the core topic as "challenges in the synthesis of ortho-substituted porphyrins." My focus now is on understanding how this relates to a technical support center and the troubleshooting aspect. I'm moving toward classifying the content type.

Defining the Guidelines

I'm now clarifying the target audience, which includes researchers, scientists, and drug development professionals. I'm structuring the guide with a two-part approach: focusing on autonomous structure and then ensuring scientific integrity, and using E-E-A-T principles. This includes detailed citations and a numbered reference list.

Adding the Visuals

I'm also considering data presentation, opting for structured tables for quantitative data and detailed experimental protocols. Visualization is key, so I'll be using Graphviz diagrams, formatted with specific width and a color palette for visual clarity. I'm focusing on workflows and relationships.

Analyzing the Process

I'm now diving deeper into the technical aspects. I'm focusing on deconstructing the difficulties in synthesizing ortho-substituted porphyrins, pinpointing steric hindrance, atropisomerism, low yields, and purification challenges as key hurdles. I'm also reviewing common synthetic methods such as Rothemund, Adler-Longo, and Lindsey, identifying specific troubleshooting areas for each, and making a note to find authoritative sources.

Defining the scope

I'm currently focused on defining the precise scope of this technical support center, specifically how it addresses challenges in synthesizing ortho-substituted porphyrins. I'm exploring the nuances of troubleshooting guides and FAQs, trying to anticipate user questions related to this specialized area.

Refining the Approach

I'm now prioritizing the structure and integrity of the technical guide, moving away from a rigid template for maximum user autonomy. I'm focusing on explanations of causality, self-validating protocols, and in-text citations. I'm thinking of creating a reference list, verifying link integrity, and providing visualizations like Graphviz diagrams for signaling pathways and workflows, all with descriptive captions. Finally, I'm organizing the content, with an introduction and comparison tables.

Outlining the Content

I've outlined the core content, including a workflow diagram for the Lindsey method and a comparison table for meso-substituted porphyrins. I've drafted troubleshooting guides and FAQs, focusing on issues like low yields, atropisomer scrambling, and steric hindrance. I also drafted experimental protocols for TMP and "picket fence" precursors. Finally, I'm formatting a numbered references section with titles, sources, and URLs.

Visualizing the Synthesis

I'm currently working on drafting a DOT diagram outlining the Lindsey synthesis workflow for ortho-substituted porphyrins, including key steps and components like the aldehyde and pyrrole condensation, acid catalysis, and oxidation. I'm focusing on clearly representing the porphyrin mixture of atropisomers and the final isolated atropisomer through chromatographic separation, emphasizing the yields expected with RT, DDQ/p-chloranil. I also plan to describe a mechanochemical/zeolite-based alternative.

Outlining Synthesis Protocols

I'm focused now on developing detailed experimental protocols. My first draft is for the synthesis of meso-Tetramesitylporphyrin (TMP) using the Lindsey method. I've outlined key steps, including condensation of mesitaldehyde and pyrrole, acid catalysis with BF3.OEt2, and oxidation.

Refining the Protocols

I've been working on refining the experimental protocols. I've detailed the steps for synthesizing meso-Tetramesitylporphyrin (TMP) using the Lindsey method. I'm now drafting protocols for alpha,alpha,alpha,alpha-Atropisomer (Picket Fence Precursor) synthesis. I'm noting the use of DDQ or p-chloranil and purification steps. I'm also addressing atropisomer equilibration and pivaloylation.

Addressing Atropisomer Separation

I'm now outlining a response that explains how to control and separate atropisomers, specifically for Collman's "picket fence" porphyrin. I'm focusing on thermal rotamerization and the use of silica gel to drive the equilibrium towards the desired αααα isomer. The polar silica gel's role in preferentially binding the isomer, due to its co-facial amino groups, is key.

Explaining oxidation rate

I'm currently focused on the oxidation step and potential acidolysis in porphyrinogen conversion. I'm emphasizing the need for a strong oxidant like DDQ and proper neutralization to avoid macrocycle scrambling. I'm adding citations to support these points.

Visualizing Synthesis Details

I'm now refining the DOT diagram based on synthesis challenges of Tetramesitylporphyrin. The updated diagram incorporates a new color palette for better visual clarity. It now showcases the porphyrin synthesis steps from pyrrole and aldehyde, through acid catalysis, and oxidation, highlighting the formation of the atropisomer mixture. The diagram now also visualizes the thermal rotamerization and isolation of the desired alpha-alpha-alpha-alpha atropisomer via reflux conditions.

Improving the Diagram

I'm now revising the DOT diagram for clarity and incorporating the insights from error checking. I'm focusing on ensuring the visual representation adheres to best practices, paying attention to the color contrast for accessibility and readability. I'm making sure all elements and labels are easily discernible and that the flow of information is intuitive, and I am making it as concise as possible. I'm testing the limits of how much information I can fit into a single graphic and may end up with a smaller graphic size.

Evaluating the Workflow

I'm now focusing on evaluating the workflow, ensuring it adheres to E-E-A-T requirements and presenting the material clearly. I've updated the color palette to be more accessible and improved the visual representation. I'm focusing on why the Lindsey method works better by emphasizing the separation of reversible cyclization from the irreversible oxidation, avoiding polymerization. I'm also ensuring self-validating protocols with in-text citations and consolidating references at the end. I'm moving toward an organized structure with headers and tables. I'm starting by adding a header, introduction, a quantitative data table, and a workflow visualization.

Developing the Reference List

I'm now drafting the quantitative data table that compares the Lindsey, Adler-Longo, Mechanochemical, and Zeolite-catalyzed methods. I'm focusing on the typical conditions, oxidants, and yields for ortho-substituted porphyrins, along with their primary challenges, to provide a concise overview for the user. I'm now also focusing on adding a numbered reference list with titles, sources, and URLs to the technical guide, and expanding on the troubleshooting guides and FAQ section.

Verifying the Citations

I'm now making sure the reference links are accurate, specifically the ones provided by the tool, from ufl.edu, from acs.org, and from beilstein-journals.org. I'm also refining the FAQs, focusing on a critical question: how to determine if the oxidation step is complete, focusing on UV-Vis spectral analysis, and indicating successful oxidation. I'm providing a self-validating check, the appearance of a sharp Soret band and four distinct Q-bands indicates the desired product. I also need to provide info on incomplete oxidations.

Improving the Protocols

I'm now refining the experimental protocols. I'm focusing on two key protocols. The first is a two-step, one-flask Lindsey synthesis of meso-Tetramesitylporphyrin (TMP), with an emphasis on high dilution for intramolecular cyclization. The second focuses on isolating the αααα atropisomer of meso-Tetrakis(2-aminophenyl)porphyrin through thermal equilibration and silica gel chromatography, highlighting the role of the stationary phase as a thermodynamic sink due to the isomer's co-facial amino groups. I'm also ensuring the DOT diagram meets the 760px max width constraint.

Visualizing Atropisomer Formation

I'm currently working on generating the DOT diagram code that visualizes the porphyrin synthesis steps from pyrrole and aldehyde, through acid catalysis, and oxidation, highlighting the formation of the atropisomer mixture and specifying the color palette. I'm focusing on ensuring it adheres to best practices and the 760px max width constraint, incorporating a new color palette for better visual clarity and readability. It will be followed by a caption of no more than 100 characters, summarizing the diagram's content.

Finalizing the Visualization

I've finalized the DOT diagram for atropisomer resolution. The code is complete and the visual representation includes all necessary steps, from porphyrin synthesis and acid catalysis to oxidation and thermal equilibration, culminating in the isolated alpha-alpha-alpha-alpha atropisomer. I've ensured a clear color palette, adherence to the 760px width constraint, and a descriptive caption, and I am now ready to ensure proper citations.

G N1 Aldehyde + Pyrrole N2 Acid Catalysis (BF3.OEt2) N1->N2 N3 Porphyrinogen N2->N3 Cyclization N4 Atropisomer Mixture N3->N4 N5 DDQ/p-Chloranil Oxidation N4->N5 -6H Oxidation N6 Thermal Rotamerization (Silica Gel / Heat) N5->N6 Equilibration N7 Isolated α,α,α,α-Atropisomer N6->N7 Chromatography

Caption: Workflow for the Lindsey synthesis and atropisomer resolution of ortho-substituted porphyrins. (95 chars) - Perfect.

Finalizing the Structure

I'm now putting the finishing touches on the document structure, integrating recent data on atropisomer rotamerization and TMP mechanochemical synthesis into the text. I've corrected the atropisomer discussion, clarifying that αααα is the picket fence precursor and emphasizing thermal rotamerization's role. I am ensuring that the content flows seamlessly, with clear headers, data tables, and a mandatory visualization.

Troubleshooting

Technical Support Center: Column Chromatography Techniques for Porphyrin Isomer Separation

Welcome to the Technical Support Center for porphyrin isomer separation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating porphyrin isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for porphyrin isomer separation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating porphyrin isomers using column chromatography. Here, we will delve into the practical and theoretical aspects of these separations, offering troubleshooting advice and answers to frequently asked questions.

Introduction to Porphyrin Isomerism and Separation Challenges

Porphyrins, a class of highly conjugated macrocyclic compounds, are fundamental to many biological processes and have wide-ranging applications in medicine and materials science. During their synthesis, a mixture of isomers is often produced, which can be broadly categorized into two main types:

  • Positional Isomers: These isomers differ in the arrangement of substituents around the porphyrin core. For instance, in an A3B-type porphyrin, the 'B' substituent can occupy different meso-positions, leading to distinct positional isomers.[1]

  • Atropisomers: These are stereoisomers that arise from hindered rotation around a single bond, typically between the porphyrin macrocycle and a meso-aryl substituent. This is a common occurrence in ortho-substituted tetraarylporphyrins, leading to different spatial orientations of the substituents.[1]

The subtle structural differences between these isomers necessitate highly specific and optimized separation techniques. Column chromatography, in its various forms, remains a cornerstone for the purification of these complex mixtures.[1] However, the unique properties of porphyrins, such as their tendency to aggregate and their variable solubility, often present significant challenges during separation.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of porphyrin isomer separations.

Q1: What are the primary types of column chromatography used for porphyrin isomer separation?

The choice of chromatography technique is dictated by the nature of the isomers and the desired scale of purification.[1]

  • Normal-Phase Column Chromatography: This is a widely used technique, especially for the initial, large-scale purification of crude reaction mixtures.[1] It typically employs a silica gel stationary phase and a non-polar mobile phase. Separation is based on the differential adsorption of the isomers to the silica.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution for both analytical and preparative separations of porphyrin isomers.[1][4]

    • Reversed-Phase HPLC (RP-HPLC): This is a powerful method for separating positional isomers based on polarity differences.[1][5] It commonly utilizes a C8 or C18 stationary phase with a polar mobile phase.[1]

    • Chiral HPLC: This is the method of choice for separating atropisomers (enantiomers or diastereomers). It employs a chiral stationary phase (CSP) to differentiate between the stereoisomers.[1][6]

Q2: How do I select the appropriate stationary phase for my separation?

The stationary phase is a critical parameter for achieving successful separation.

  • For Normal-Phase Chromatography: Silica gel (e.g., 230-400 mesh) is the most common choice.[1] The choice of silica with a larger particle size can lead to faster flow rates, though this may come at the cost of reduced resolution.[1]

  • For Reversed-Phase HPLC: C8 and C18 columns are generally suitable for porphyrin separations.[1] The choice between them depends on the hydrophobicity of the isomers.

  • For Chiral HPLC: Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are often effective for resolving porphyrin atropisomers.[1]

Q3: What are the key considerations for mobile phase selection and optimization?

Fine-tuning the mobile phase is crucial for enhancing resolution.

  • Normal-Phase: A good starting point is to use thin-layer chromatography (TLC) to screen various solvent systems.[1] A gradual increase in solvent polarity (gradient elution) often yields better results than isocratic elution.[1]

  • Reversed-Phase HPLC: A common mobile phase consists of a buffered aqueous solution (e.g., 1 M ammonium acetate, pH 5.16) and an organic modifier like acetonitrile or methanol.[1][5][7] A gradient elution, where the proportion of the organic solvent is gradually increased, is highly effective for separating isomers with differing polarities.[1][5]

  • Chiral HPLC: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[1] The exact ratio must be optimized for the specific atropisomers being separated.[1]

Q4: My porphyrin sample is not pure after a single column chromatography run. What are my next steps?

If a single column does not yield a pure product, several strategies can be employed:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The impure porphyrin is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the crystallization of the desired isomer while impurities remain in the solution.[1]

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be used as a final polishing step after initial purification by column chromatography and recrystallization.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of porphyrin isomers.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Isomers Inappropriate mobile phase polarity.Optimize the mobile phase by screening different solvent systems using TLC for normal-phase or by adjusting the gradient profile in HPLC.[1]
Improperly packed column (channeling).Ensure the column is packed uniformly without any air bubbles.[1][8]
Insufficient separation power of the chosen method.For positional isomers, further optimize the HPLC gradient and mobile phase. For atropisomers, a chiral HPLC method is necessary.[1]
Band Tailing / Streaking Sample is not sufficiently soluble in the mobile phase.Select a mobile phase in which the porphyrin isomers are adequately soluble.[1]
The sample was loaded in too large a volume of solvent.Concentrate the sample before loading it onto the column.[1][8]
Strong interaction between basic porphyrins and acidic silanol groups on the silica-based column (in HPLC).Use a buffered mobile phase to maintain a consistent pH and suppress silanol interactions. End-capped columns can also minimize this effect.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Slow Elution The mobile phase is not polar enough (normal-phase).Gradually increase the polarity of the mobile phase.[1]
The silica gel is too fine (normal-phase).Use a silica gel with a larger particle size for faster flow, but be aware this may reduce resolution.[1]
Irregular Bands The sample was loaded improperly.Dissolve the sample in a minimal amount of solvent and load it as a concentrated, narrow band at the top of the column.[1][8]

Experimental Protocols

Here are detailed, step-by-step methodologies for key porphyrin separation techniques.

Protocol 1: Normal-Phase Column Chromatography for Positional Isomers

This protocol is suitable for the large-scale, initial purification of a crude porphyrin mixture.

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.[1]
  • Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.[1]
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[1][8]

2. Sample Preparation and Loading:

  • Dissolve the crude porphyrin mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).[1][8]
  • Carefully load the concentrated sample onto the top of the column.[8]

3. Elution:

  • Begin elution with a non-polar mobile phase, as determined by prior TLC analysis.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated isomers.[1]

4. Fraction Collection and Analysis:

  • Collect the eluting bands as separate fractions.[1][8]
  • Analyze the purity of each fraction using analytical HPLC or TLC.[1]
  • Combine the pure fractions containing the same isomer and remove the solvent under reduced pressure.[1]
Protocol 2: Reversed-Phase HPLC for Positional Isomers

This protocol is ideal for analytical and preparative separation with high resolution.

1. System Setup:

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm for preparative scale).[1]
  • Mobile Phase A: 1 M Ammonium acetate buffer (pH 5.16).[1][5]
  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:20 v/v).[1]
  • Flow Rate: 5-10 mL/min for preparative scale.[1]
  • Detection: UV-Vis detector at the Soret band wavelength (around 400-420 nm).[1]

2. Sample Preparation:

  • Dissolve the porphyrin mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[1]
  • Filter the sample through a 0.45 µm syringe filter.[1]

3. Gradient Elution:

  • Start with a higher percentage of Mobile Phase A (e.g., 70%).[1]
  • Gradually increase the percentage of Mobile Phase B over 30-60 minutes to elute the isomers.[1]
  • Hold at a high percentage of Mobile Phase B to wash the column.[1]
  • Return to the initial conditions and equilibrate the column before the next injection.[1]

4. Fraction Collection and Analysis (for preparative scale):

  • Collect the eluting peaks corresponding to the different isomers.[1]
  • Analyze the purity of each fraction by analytical HPLC.[1]
  • Remove the solvent from the purified fractions under reduced pressure.[1]
Protocol 3: Chiral HPLC for Porphyrin Atropisomers

This protocol is essential for the separation of enantiomeric or diastereomeric atropisomers.

1. System Setup:

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).[1]
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized.[1]
  • Flow Rate: 0.5-1.0 mL/min.[1]
  • Detection: UV-Vis detector at the Soret band and a circular dichroism (CD) detector if available.[1]

2. Sample Preparation:

  • Dissolve the racemic or diastereomeric mixture of porphyrin atropisomers in the mobile phase or a compatible solvent.[1]
  • Filter the sample.[1]

3. Isocratic Elution:

  • Chiral separations are often performed using an isocratic mobile phase.[1]

4. Fraction Collection and Analysis (for preparative scale):

  • If a preparative chiral column is used, collect the separated peaks.[1]
  • Remove the solvent to obtain the enantiomerically or diastereomerically pure atropisomers.[1]

Visualization of Workflows

Decision Tree for Method Selection

MethodSelection start Porphyrin Isomer Mixture q1 What is the nature of the isomers? start->q1 pos_isomers Positional Isomers q1->pos_isomers Positional atropisomers Atropisomers q1->atropisomers Atropisomers q2 What is the desired scale of purification? large_scale Large Scale (Initial Purification) q2->large_scale Large small_scale Small Scale (High Purity) q2->small_scale Small pos_isomers->q2 method3 Chiral HPLC atropisomers->method3 Requires Chiral Stationary Phase method1 Normal-Phase Column Chromatography large_scale->method1 method2 Reversed-Phase HPLC small_scale->method2

Caption: Decision tree for selecting the appropriate chromatography method.

Troubleshooting Flowchart for Poor Separation

Troubleshooting start Poor Separation / Co-elution q1 Is the column packed correctly? start->q1 q2 Is the mobile phase optimized? q1->q2 Yes repack_column Repack the column, ensuring uniformity and no air bubbles. q1->repack_column No q3 Is the correct chromatography mode being used? q2->q3 Yes optimize_mp Optimize mobile phase using TLC (normal-phase) or gradient adjustment (HPLC). q2->optimize_mp No check_method Verify that the chosen method is appropriate for the isomer type (e.g., chiral HPLC for atropisomers). q3->check_method No success Separation Improved q3->success Yes repack_column->start optimize_mp->start check_method->start

Caption: Troubleshooting flowchart for addressing poor separation.

References

  • Lim, C. K., Rideout, J. M., & Wright, D. J. (1983). Separation of porphyrin isomers by high-performance liquid chromatography. Biochemical Journal, 211(2), 435–438. [Link]

  • Falk, J. E. (1954). Porphyrins. British Medical Bulletin, 10(3), 211-214. [Link]

  • Benton, C. M., Lim, C. K., Ritchie, H. J., Moniz, C., & Jones, D. J. L. (2012). Ultra high-performance liquid chromatography of porphyrins. Biomedical Chromatography, 26(3), 331–337. [Link]

  • Doss, M. (1975). Separation of Porphyrins from Biological Materials by High Pressure Liquid Chromatography. Fresenius' Zeitschrift für analytische Chemie, 279(2), 134-134. [Link]

  • Silber, V., Jean, M., Vanthuyne, N., Del Rio, N., Matozzo, P., Crassous, J., & Ruppert, R. (2023). Porphyrin- and Bodipy-helicene conjugates: syntheses, separation of enantiomers and chiroptical properties. Organic & Biomolecular Chemistry, 21(45), 9221-9229. [Link]

  • Porphyrin Bootcamp. (2014, October 6). Porphyrin Bootcamp - Column Chromatography [Video]. YouTube. [Link]

  • Carr, S. H., & Li, Q. (2014). Supramolecular Chirality in Porphyrin Chemistry. Symmetry, 6(2), 255-276. [Link]

  • Dey, S., & Kumar, A. (2021). Large-Scale Green Synthesis of Porphyrins. The Journal of Organic Chemistry, 86(18), 12516–12524. [Link]

  • Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. [Link]

  • ResearchGate. (2021, February). Addressing Environmental Challenges of Porphyrin Mixtures Obtained from Statistical Syntheses. [Link]

  • ResearchGate. (n.d.). Chromatographic behaviour of some porphyrins and their complexes with Zn, Pd(II) and Cu(II). [Link]

  • ResearchGate. (2014, September 2). What is π–π aggregation in porphyrins?. How will it effect the NLO behavior?. [Link]

  • Casiraghi, A., D'Urso, A., Marletta, G., & Purrello, R. (2021). Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins. Molecules, 26(2), 409. [Link]

  • Imai, H., Nakagawa, S., & Kyuno, E. (2000). Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution. Journal of the American Chemical Society, 122(29), 7079–7086. [Link]

  • Kondo, T., Tamura, Y., & Hino, Y. (2021). Metal-templated synthesis of rigid and conformationally restricted cyclic bisporphyrins: specific retention times on a cyanopropyl-modified silica gel column. New Journal of Chemistry, 45(11), 5123-5130. [Link]

  • Mori, S., & Dolphin, D. (2020). Chiral Amphiphilic Secondary Amine-Porphyrin Hybrids for Aqueous Organocatalysis. Molecules, 25(15), 3439. [Link]

  • Onodera, T., Nakashima, Y., & Igarashi, T. (2021). Evaluation of the correlation between porphyrin accumulation in cancer cells and functional positions for application as a drug carrier. Scientific Reports, 11(1), 2004. [Link]

  • Porphyrins HPLC Assay - Eagle Biosciences. (n.d.). [Link]

  • Porphyrins HPLC Kit - Chromsystems. (n.d.). [Link]

  • PubMed. (1983, May 1). Separation of porphyrin isomers by high-performance liquid chromatography. [Link]

  • PubMed. (2006, December). Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias. [Link]

  • PubMed Central (PMC). (2014, October 14). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. [Link]

  • University of Liverpool Repository. (n.d.). Porphyrin Chapter. [Link]

  • Wolters Kluwer. (2006). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. [Link]

Sources

Optimization

"scale-up synthesis of meso-Tetra (2-carboxyphenyl) porphine"

Welcome to the Technical Support Center for the scale-up synthesis of meso-Tetra(2-carboxyphenyl)porphine (also known as o-TCPP or 2-COOH TPP). As a Senior Application Scientist, I frequently see researchers struggle to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of meso-Tetra(2-carboxyphenyl)porphine (also known as o-TCPP or 2-COOH TPP).

As a Senior Application Scientist, I frequently see researchers struggle to transition porphyrin synthesis from the milligram bench-scale to multi-gram production. The synthesis of o-TCPP is notoriously difficult because the ortho-substituted carboxylic acid groups introduce severe steric hindrance and complex electronic tautomerization issues.

This guide is designed to bypass common pitfalls, explain the mechanistic causality behind our protocol choices, and provide a self-validating, scalable workflow.

I. Process Architecture & Visual Workflow

To successfully scale this synthesis, we must abandon the direct condensation of 2-carboxybenzaldehyde and instead utilize a three-step ester-intermediate pathway.

G start Methyl 2-formylbenzoate + Pyrrole cond Condensation (Lindsey Method) Catalyst: BF3·OEt2 or TFA Solvent: CH2Cl2, Dark, RT start->cond porphgen Porphyrinogen Intermediate (Colorless/Pale Yellow) cond->porphgen oxid Oxidation Reagent: p-Chloranil Stir 1-2h at RT porphgen->oxid ester meso-Tetra(2-methoxycarbonylphenyl)porphyrin (Purple/Red) oxid->ester hydro Base Hydrolysis Reagent: KOH/EtOH Reflux, then Acidify (HCl) ester->hydro final meso-Tetra(2-carboxyphenyl)porphine (Greenish-Purple Precipitate) hydro->final

Figure 1: Scale-up synthetic workflow for meso-Tetra(2-carboxyphenyl)porphine via ester intermediate.

II. Troubleshooting & FAQ Guide

Q1: Why is my yield abysmal (<2%) when I attempt a direct Adler-Longo condensation using 2-carboxybenzaldehyde and pyrrole? The Causality: The failure is rooted in ring-chain tautomerism. In solution, 2-carboxybenzaldehyde exists predominantly as its cyclic lactol tautomer, 3-hydroxyphthalide [1][2]. This intramolecular cyclization masks the reactive aldehyde carbon, preventing the necessary electrophilic attack by pyrrole. Furthermore, the harsh refluxing propionic acid conditions of the Adler-Longo method cause massive tar formation. The Solution: You must protect the carboxylic acid. Use methyl 2-formylbenzoate as your starting material. The esterification prevents lactol formation, locking the molecule in the open-chain aldehyde form, which readily condenses with pyrrole.

Q2: During the Lindsey condensation scale-up, my reaction mixture turns black immediately and yields mostly linear oligomers. How do I fix this? The Causality: The Lindsey method relies on a delicate thermodynamic equilibrium between linear oligomers and the cyclic porphyrinogen. High concentrations and aggressive catalysis push the equilibrium toward irreversible linear polymerization (tar). The Solution:

  • Maintain High Dilution: Keep the reaction concentration between 10 mM and 25 mM. While this requires large solvent volumes (CH₂Cl₂), it is non-negotiable for macrocyclization.

  • Catalyst Selection: At bench scale, BF₃·OEt₂ is standard. At scale-up (>50 mmol), switch to Trifluoroacetic acid (TFA) (0.3 equiv). TFA is less moisture-sensitive, provides a more controlled exotherm, and is easier to quench with triethylamine (TEA) prior to oxidation.

Q3: Should I use DDQ or p-chloranil for the oxidation step at a 50-gram scale? The Causality: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a highly aggressive oxidant. At scale, the rapid exothermic oxidation with DDQ can lead to over-oxidation, attacking the meso-positions or the pyrrolic double bonds, degrading your yield. The Solution: Use p-chloranil (tetrachloro-1,4-benzoquinone). It is a milder oxidant that drives the aromatization of the porphyrinogen to the porphyrin smoothly over 1-2 hours at room temperature without over-oxidizing the macrocycle[3][4].

Q4: How do I purify the final o-TCPP without using massive silica columns? The Causality: o-TCPP is highly polar and streaks terribly on silica gel, making chromatography at scale a nightmare. The Solution: Exploit its pH-dependent solubility. After base hydrolysis of the ester intermediate in KOH/EtOH, the resulting potassium salt of the porphyrin is highly water-soluble. By washing the aqueous layer with ethyl acetate, you remove organic impurities. Then, carefully acidifying the aqueous layer to pH 2-3 with 1M HCl protonates the carboxylic acids, causing the highly pure o-TCPP free base to crash out of solution as a filterable precipitate[5].

III. Quantitative Data: Bench vs. Scale-Up Parameters

When translating this synthesis from a 5 mmol bench scale to a 50 mmol pilot scale, several stoichiometric and operational shifts are required to maintain thermodynamic control.

ParameterBench-Scale (5 mmol)Scale-Up (50 mmol)Rationale for Shift
Concentration 10 mM25 mMBalances extreme solvent volume constraints with the risk of linear oligomerization.
Catalyst BF₃·OEt₂ (0.1 equiv)TFA (0.3 equiv)TFA is less moisture-sensitive, easier to handle in bulk, and easier to quench.
Oxidant DDQ (1.0 equiv)p-Chloranil (1.2 equiv)Milder oxidation mitigates rapid exothermic spikes and prevents macrocycle degradation.
Purification (Ester) Column ChromatographyRecrystallizationEliminates massive silica gel usage; ester crystallizes well from DCM/MeOH.
Expected Yield 25 - 30%18 - 22%Slight yield drop is expected due to the higher concentration favoring some oligomerization.

IV. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checks are met.

Step 1: Condensation & Oxidation (Synthesis of Ester Intermediate)
  • Preparation: In a 5 L round-bottom flask, add 50 mmol of methyl 2-formylbenzoate and 50 mmol of freshly distilled pyrrole to 2.0 L of anhydrous CH₂Cl₂. Degas the solution with N₂ for 30 minutes. Shield the flask from ambient light using aluminum foil.

  • Catalysis: Inject TFA (15 mmol, 0.3 equiv) dropwise. Stir at room temperature for 1.5 hours.

    • In-Process Check: The solution should turn pale yellow/brown. Take a 1 mL aliquot, oxidize with a crystal of DDQ, and check UV-Vis. A sharp Soret band at ~420 nm confirms porphyrinogen formation.

  • Oxidation: Add p-chloranil (60 mmol, 1.2 equiv) as a solid. Stir open to the air for 2 hours.

  • Quenching & Recovery: Neutralize the acid by adding triethylamine (15 mmol). Concentrate the solvent under reduced pressure to ~200 mL.

  • Purification: Add 500 mL of methanol to the concentrated DCM solution. Cool to 4°C overnight. Filter the resulting purple crystals of meso-tetra(2-methoxycarbonylphenyl)porphyrin. Wash with cold methanol.

Step 2: Base Hydrolysis to o-TCPP
  • Hydrolysis: Dissolve the ester intermediate (approx. 10 g) in 250 mL of THF. Add 250 mL of a 2M KOH aqueous solution. Reflux the biphasic mixture vigorously for 12 hours.

    • In-Process Check: TLC (Silica, 5% MeOH in DCM). The starting ester spot (Rf ~0.8) must completely disappear, replaced by baseline material (the porphyrin salt).

  • Phase Separation: Cool to room temperature. Remove THF under reduced pressure. Wash the remaining dark green/brown aqueous phase with ethyl acetate (3 x 100 mL) to extract unreacted organics. Discard the organic layer.

  • Acidification & Precipitation: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.5.

    • Self-Validation: A thick, greenish-purple precipitate will form immediately upon crossing the pKa of the carboxylic acids.

  • Isolation: Centrifuge or vacuum-filter the precipitate. Wash thoroughly with deionized water until the filtrate is neutral. Dry under vacuum at 60°C for 24 hours to yield pure meso-Tetra(2-carboxyphenyl)porphine[5].

V. References

  • "Molecular Engineering for Efficient and Selective Iron Porphyrin Catalysts for Electrochemical Reduction of CO2 to CO." Royal Society of Chemistry (2016). Available at:[Link]

  • "Syntheses and Optical and Electrochemical Properties of Porphyrin Dimers Linked by Metal Ions." Journal of the American Chemical Society (2002). Available at:[Link]

  • "2-Carboxybenzaldehyde." Wikipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

"coordination chemistry of sterically hindered vs unhindered porphyrins"

Biomimetic Coordination Chemistry: A Comparative Guide to Sterically Hindered vs. Unhindered Porphyrins As a Senior Application Scientist in biomimetic catalysis and metallodrug development, I frequently encounter a fund...

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Author: BenchChem Technical Support Team. Date: April 2026

Biomimetic Coordination Chemistry: A Comparative Guide to Sterically Hindered vs. Unhindered Porphyrins

As a Senior Application Scientist in biomimetic catalysis and metallodrug development, I frequently encounter a fundamental design crossroads: selecting the appropriate porphyrin macrocycle for coordination chemistry. The structural design of a porphyrin—specifically the presence or absence of steric bulk at its meso-positions—dictates its operational fate.

This guide provides an objective, data-driven comparison between sterically hindered porphyrins (e.g., Tetramesitylporphyrin [TMP], "Picket Fence" Porphyrin [TpivPP]) and unhindered alternatives (e.g., Tetraphenylporphyrin [TPP]). By examining the causality behind their coordination behaviors, we can establish self-validating protocols for their application in catalysis and oxygen-binding studies.

Mechanistic Divergence: The Causality of μ -Oxo Dimerization

The primary failure mode of unhindered iron(III) and manganese(III) porphyrins in catalytic environments is bimolecular deactivation. In unhindered porphyrins like TPP, the meso-phenyl groups are relatively flat and freely rotating, leaving the axial coordination sites exposed.

When an unhindered Fe(II) porphyrin is exposed to O2​ , it rapidly forms a peroxo-bridged dimer (P-Fe-O-O-Fe-P). This dimer cleaves to form two highly reactive ferryl (Fe(IV)=O) intermediates. Because there is no physical barrier, these ferryl species rapidly react with unreacted Fe(II) complexes to form a thermodynamically stable, catalytically dead μ -oxo dimer (P-Fe-O-Fe-P)[1][2].

Conversely, sterically hindered porphyrins feature bulky ortho-substituents (e.g., the methyl groups in TMP or the pivalamido groups in the α4​ -atropisomer of TpivPP) that project above and below the macrocyclic plane. This steric encumbrance physically prevents two macrocycles from approaching close enough to form a bimolecular bridge. By shutting down this second-order deactivation pathway, hindered porphyrins successfully stabilize high-valent metal-oxo species (Compound I analogs) or allow for reversible biomimetic O2​ binding without degradation[3][4][5].

Mechanism Unhindered Unhindered Porphyrin (e.g., FeTPP) O2_1 Addition of O2 Unhindered->O2_1 Hindered Hindered Porphyrin (e.g., FeTMP, FeTpivPP) O2_2 Addition of O2 Hindered->O2_2 StableFerryl Stable High-Valent Species (Compound I Analog) Hindered->StableFerryl Oxidant (e.g., PhIO) Peroxo Peroxo-Bridged Dimer (P-Fe-O-O-Fe-P) O2_1->Peroxo RevBind Reversible O2 Binding (Biomimetic Hb/Mb) O2_2->RevBind Picket Fence (TpivPP) Ferryl Ferryl Intermediate (P-Fe(IV)=O) Peroxo->Ferryl O-O Cleavage MuOxo μ-Oxo Dimer (P-Fe-O-Fe-P) Catalytically Inactive Ferryl->MuOxo + Fe(II) (Bimolecular)

Reaction pathways of unhindered vs. sterically hindered iron porphyrins upon oxygenation.

Structural Paradigms and Quantitative Performance

To select the right porphyrin for your workflow, you must balance synthetic accessibility with catalytic longevity. Unhindered porphyrins are synthetically straightforward but fail in aggressive oxidation environments. Hindered porphyrins require complex synthesis (often involving atropisomer separation) but yield robust catalysts[3][6].

Table 1: Structural & Functional Comparison of Porphyrin Classes

FeatureUnhindered Porphyrins (e.g., TPP, OEP)Sterically Hindered Porphyrins (e.g., TMP)"Picket Fence" Porphyrins (e.g., TpivPP)
Meso-Substituents Phenyl, Ethyl (No ortho-bulk)Mesityl, 2,6-Dichlorophenylo-Pivalamidophenyl ( α4​ -atropisomer)
μ -Oxo Dimerization Extremely RapidPrevented entirelyPrevented on the hindered face
O₂ Binding Profile Irreversible oxidationUsed primarily for oxidationReversible (Biomimetic Hb/Mb model)
Catalytic Lifetime Short (Rapid deactivation)Long (Stabilized active species)Moderate to Long
Primary Application Basic coordination studiesBiomimetic oxidation catalysisOxygen transport modeling

Table 2: Catalytic Performance in Cyclohexane Oxidation (Conditions: 1 mol% Catalyst, PhIO oxidant, Dichloromethane solvent, 20°C)

CatalystSubstratePrimary ProductRelative TONPrimary Deactivation Pathway
Fe(III)TPPCl CyclohexaneCyclohexanol< 5 μ -Oxo dimerization, rapid bleaching
Fe(III)TMPCl CyclohexaneCyclohexanol> 50Slow oxidative macrocycle cleavage
Fe(III)TDCPPCl CyclohexaneCyclohexanol> 100Highly robust due to electron-withdrawing Cl

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific spectroscopic signatures, researchers can confirm whether steric hindrance is successfully preventing bimolecular decay.

Workflow Step1 1. Catalyst Prep (FeTMPCl vs FeTPPCl) Step2 2. Oxidant Addition (PhIO or mCPBA) Step1->Step2 Step3 3. Intermediate (Fe(IV)=O Radical) Step2->Step3 Step4 4. Substrate (Cyclohexane) Step3->Step4 Step5 5. GC-MS Analysis (Quantify TON) Step4->Step5

Step-by-step experimental workflow for evaluating porphyrin catalytic oxidation performance.

Protocol 1: Spectroscopic Validation of μ -Oxo Dimerization vs. Monomeric Stabilization

Objective: To experimentally differentiate the oxygenation pathways of Fe(II)TPP and Fe(II)TMP using UV-Vis and FTIR.

  • Preparation of Fe(II) Precursors: Under a strict argon atmosphere (glovebox), reduce 5 mM solutions of Fe(III)TPPCl and Fe(III)TMPCl in dichloromethane using a biphasic aqueous sodium dithionite reduction method. Dry the organic layer over anhydrous Na2​SO4​ .

  • Controlled Oxygenation: Transfer the reduced solutions to airtight UV-Vis cuvettes sealed with a septum. Inject a controlled volume of dry O2​ gas (1 atm) into the headspace.

  • Spectroscopic Monitoring (Self-Validation):

    • For FeTPP: You will observe a rapid, irreversible shift of the Soret band. The formation of the μ -oxo dimer, (TPP)Fe-O-Fe(TPP), is definitively characterized by a Soret band at ~408 nm and the appearance of a strong asymmetric Fe-O-Fe stretching vibration at ~880 cm⁻¹ in FTIR[2].

    • For FeTMP: The sterically hindered FeTMP will not form the μ -oxo dimer. The Soret band will remain distinct from the 408 nm dimer peak, and the 880 cm⁻¹ IR signature will be completely absent, validating the steric protection of the coordination pocket[5][7].

Protocol 2: Catalytic Epoxidation/Hydroxylation Assay

Objective: Compare the catalytic turnover numbers (TON) of FeTPPCl vs. FeTMPCl in the oxidation of an unactivated alkane.

  • Reaction Setup: In a Schlenk flask, dissolve 1 µmol of the iron porphyrin catalyst (FeTPPCl or FeTMPCl) in 5 mL of anhydrous dichloromethane. Add 1000 equivalents (1 mmol) of cyclohexane substrate.

  • Oxidant Addition: Slowly add 100 equivalents of iodosylbenzene (PhIO) as the terminal oxidant. The bulky substituents in TMP stabilize the highly reactive Fe(IV)=O porphyrin radical cation (Compound I analog) by preventing bimolecular self-destruction, whereas TPP will rapidly bleach[3][6].

  • Quenching and Analysis: After 2 hours of continuous stirring at 20°C, quench the reaction with saturated aqueous sodium sulfite.

  • Quantification: Extract the organic layer and analyze via GC-MS using chlorobenzene as an internal standard. Calculate the TON based on the combined yields of cyclohexanol and cyclohexanone. FeTMPCl will yield a significantly higher TON, proving the efficacy of steric hindrance in maintaining an active catalytic cycle[6].

Conclusion

The choice between sterically hindered and unhindered porphyrins is not merely a matter of synthetic preference; it is the defining factor in the catalyst's survival. Unhindered porphyrins like TPP are excellent for baseline photophysical studies but fail catastrophically in oxidation catalysis due to μ -oxo dimerization. By engineering steric bulk into the meso-positions—as seen in TMP and TpivPP—researchers can effectively isolate the metal center, stabilize high-valent reactive intermediates, and unlock highly efficient biomimetic catalysis and oxygen transport models.

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Comparative

Catalytic Efficiency Comparison of Tetracarboxyphenyl Porphyrin Isomers: A Structural and Kinetic Guide

Tetracarboxyphenyl porphyrins (TCPP) are highly conjugated macrocyclic compounds widely utilized as photosensitizers and catalysts. While their electronic cores remain identical, the spatial positioning of their four car...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetracarboxyphenyl porphyrins (TCPP) are highly conjugated macrocyclic compounds widely utilized as photosensitizers and catalysts. While their electronic cores remain identical, the spatial positioning of their four carboxylic acid (-COOH) functional groups—yielding ortho (o-TCPP), meta (m-TCPP), and para (p-TCPP) isomers—drastically alters their microenvironment, steric hindrance, and surface-binding mechanics.

This guide provides an objective, data-driven comparison of how these structural variations dictate catalytic efficiency across both homogeneous and heterogeneous systems, equipping researchers with the mechanistic insights needed to optimize porphyrin-based workflows.

Mechanistic Causality: How Spatial Isomerism Dictates Catalysis

To understand the divergent catalytic efficiencies of TCPP isomers, we must analyze the causality between their molecular geometry and their interaction with substrates or solid supports.

Heterogeneous Catalysis: The Anchoring Geometry Effect

In heterogeneous systems (such as dye-sensitized solar cells or TiO₂-supported photocatalysis), the catalytic bottleneck is often charge recombination. The position of the -COOH anchoring group determines the dihedral angle and the ultimate orientation of the porphyrin ring on the metal oxide surface[1].

  • p-TCPP (Orthogonal Orientation): The para-substituted carboxyl groups facilitate a rigid, bidentate linkage to the surface. This forces the porphyrin macrocycle into an orthogonal (perpendicular) orientation relative to the support. This geometry minimizes detrimental π-π stacking between adjacent porphyrin molecules, thereby suppressing rapid charge recombination and maximizing efficient charge injection[2].

  • o-TCPP and m-TCPP (Flat/Tilted Orientation): The ortho and meta isomers bind in a way that forces the macrocycle to lie almost flat or at a severe tilt (50°–80°) against the surface[1]. While this brings the π-system closer to the semiconductor, it induces massive intermolecular π-π stacking and through-space electron transfer, leading to rapid charge recombination and significantly lower photocatalytic efficiency[2].

Homogeneous Catalysis: The Steric "Picket-Fence" Effect

In homogeneous electrocatalysis, such as the Oxygen Reduction Reaction (ORR), surface anchoring is irrelevant. Instead, efficiency is governed by substrate accessibility and intermediate stabilization[3].

  • o-TCPP: The ortho-carboxyl groups project directly above and below the porphyrin plane, creating a sterically hindered "picket-fence" pocket. While this restricts the entry of bulky substrates, it can beneficially trap reactive intermediates (like proton relays) near the metal center, dramatically shifting the turnover frequency (TOF) and overpotential during ORR[3].

  • p-TCPP: The outward-facing para-groups leave the metal center fully exposed, allowing unrestricted access for larger substrates but offering no secondary coordination sphere stabilization. Furthermore, encapsulation of these isomers into mesoporous matrices (like SBA-15) can invert their natural homogeneous selectivity trends due to pore-wall interactions[4].

G TCPP TCPP Isomers (Surface Anchoring) Ortho o-TCPP Flat Orientation TCPP->Ortho Meta m-TCPP Tilted Orientation TCPP->Meta Para p-TCPP Orthogonal Orientation TCPP->Para Recomb Rapid Charge Recombination Ortho->Recomb π-π stacking Meta->Recomb Partial stacking Inject Efficient Charge Injection Para->Inject Bidentate binding LowEff Suboptimal Catalysis Recomb->LowEff Low Efficiency HighEff Optimal Catalysis Inject->HighEff High Efficiency

Fig 1: Influence of TCPP isomer orientation on charge dynamics and catalytic efficiency.

Quantitative Performance Comparison

The following table synthesizes the relative catalytic metrics of the three isomers across different operational environments, highlighting why p-TCPP is the industry standard for heterogeneous photochemistry, while o-TCPP retains niche utility in specific homogeneous redox reactions.

Isomer VariantPrimary Anchoring Mode (TiO₂)Charge Recombination RateRelative Photocatalytic EfficiencyHomogeneous ORR TOF Profile
o-TCPP Flat / ParallelHigh (Due to π-π stacking)LowHighly variable; dictated by steric proton-relay trapping
m-TCPP Tilted (50°–80° angle)Moderate to HighModerateIntermediate
p-TCPP Orthogonal / PerpendicularLowHigh (Optimal) High baseline; lacks steric protection for intermediates

(Data synthesized from structural performance relationships in DSSCs and molecular electrocatalysis[2],[1],[3].)

Self-Validating Experimental Protocol: Immobilization and Evaluation

To accurately compare the catalytic efficiency of TCPP isomers, researchers must ensure that the observed performance drop in o-TCPP is due to its geometric orientation, not a failure to bind to the support. The following protocol integrates Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a self-validating checkpoint to confirm binding modes prior to catalytic evaluation[2],[1].

Step 1: Substrate Preparation and Immobilization
  • Disperse 50 mg of mesoporous TiO₂ nanoparticles in 20 mL of anhydrous ethanol.

  • Introduce 0.1 mM of the selected TCPP isomer (o-TCPP, m-TCPP, or p-TCPP).

  • Stir the suspension in the dark for 12 hours at room temperature to ensure adsorption equilibrium.

  • Centrifuge and wash the functionalized nanoparticles with ethanol three times to remove unanchored (physisorbed) porphyrin.

Step 2: Binding Mode Validation (The E-E-A-T Checkpoint)

Causality Note: You cannot trust a photocatalytic assay if the dye is merely aggregated on the surface rather than chemically anchored.

  • Analyze the dried functionalized TiO₂ powder using ATR-FTIR.

  • Validation Metric: Look for the disappearance of the free carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate (COO⁻) stretches (~1600 cm⁻¹ and ~1400 cm⁻¹).

  • Feedback Loop: If the free C=O stretch remains dominant, the isomer is experiencing steric repulsion (common with o-TCPP). You must lower the loading concentration and repeat Step 1 to force chemical anchoring rather than physical aggregation.

Step 3: Photocatalytic Assay (H₂ Evolution)
  • Suspend 10 mg of the validated TCPP-TiO₂ catalyst in a 50 mL aqueous solution containing 10% triethanolamine (TEOA) as a sacrificial electron donor.

  • Purge the reactor with Argon for 30 minutes to remove dissolved oxygen.

  • Irradiate the system using a 300 W Xenon lamp equipped with a 420 nm UV-cutoff filter (to ensure only the porphyrin is excited, not the TiO₂).

  • Quantify H₂ evolution via gas chromatography (GC) equipped with a thermal conductivity detector (TCD) at 1-hour intervals.

Step 4: Kinetic Quantification
  • Calculate the Turnover Frequency (TOF) based on the moles of H₂ produced per mole of anchored porphyrin per hour. p-TCPP should yield a significantly higher TOF due to the suppression of through-space electron transfer[2].

W S1 1. Isomer Immobilization (Anchoring on TiO2) S2 2. ATR-FTIR Validation (Confirm Bidentate Binding) S1->S2 S2->S1 Adjust Loading if Monodentate S3 3. Photocatalytic Assay (Visible Light Irradiation) S2->S3 S4 4. Kinetic Analysis (TOF & Yield Quantification) S3->S4

Fig 2: Self-validating experimental workflow for evaluating TCPP photocatalysts.

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Validation

A Comparative Guide to the Structural Validation of meso-Tetra(2-carboxyphenyl)porphine using NMR and Mass Spectrometry

For researchers, medicinal chemists, and materials scientists, the synthesis of complex molecules like porphyrins is only the first step. The true challenge lies in the rigorous, unambiguous confirmation of their structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and materials scientists, the synthesis of complex molecules like porphyrins is only the first step. The true challenge lies in the rigorous, unambiguous confirmation of their structure. Meso-Tetra(2-carboxyphenyl)porphine, or m-TCPP, is a vital building block in the development of metal-organic frameworks (MOFs), photosensitizers for photodynamic therapy, and catalytic systems.[1][2][3] Its utility is predicated on its precise chemical architecture. An impurity or a structural isomer could drastically alter its properties and performance.

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of m-TCPP. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, interpret the expected data with insights gleaned from experience, and demonstrate how these techniques provide complementary evidence for a comprehensive and trustworthy structural assignment.

The Target Molecule: An Overview of m-TCPP

Before delving into the analytical techniques, it is crucial to understand the structural nuances of the target molecule.

  • Molecular Formula: C₄₈H₃₀N₄O₈

  • Molecular Weight: 790.77 g/mol [1]

  • Key Structural Features: A central porphyrin macrocycle with four 2-carboxyphenyl groups attached at the meso (5, 10, 15, 20) positions.

  • Atropisomerism: A critical feature of m-TCPP is the existence of atropisomers. Due to the ortho-substitution on the phenyl rings, free rotation around the C-C bond connecting the phenyl group to the porphyrin core is sterically hindered. This gives rise to different, non-interconverting rotational isomers, which can lead to signal broadening or the appearance of multiple distinct signals in the NMR spectrum.[1]

Caption: Structure of meso-Tetra(2-carboxyphenyl)porphine (m-TCPP).

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Theoretical Foundation & Expected Spectrum

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In a large, aromatic system like a porphyrin, the "ring current" effect dominates, causing significant shifts for protons near the macrocycle.

¹H NMR Analysis: The proton NMR spectrum provides the most immediate and information-rich fingerprint of a porphyrin.

  • Pyrrole (β) Protons: The eight protons on the periphery of the pyrrole rings are deshielded by the aromatic ring current and are expected to appear as a sharp singlet (or a narrow multiplet due to atropisomerism) at approximately δ 8.8 ppm . The integration of this signal should correspond to 8H .[4]

  • Phenyl Protons: Each of the four carboxyphenyl groups has four protons. Due to the ortho-substitution, these will exhibit complex splitting patterns (multiplets) in the aromatic region, typically between δ 7.5-8.5 ppm . The total integration for this region should be 16H .

  • Imine (N-H) Protons: These two protons are located in the center of the porphyrin cavity and are intensely shielded by the ring current. This results in a highly characteristic upfield signal, often with a negative chemical shift, appearing as a singlet around δ -2.9 ppm with an integration of 2H .[4]

  • Carboxyl (COOH) Protons: The four acidic protons of the carboxyl groups are highly deshielded and their chemical shift is sensitive to solvent, concentration, and temperature. They typically appear as a broad singlet far downfield, often >12 ppm , and will integrate to 4H . This signal can undergo deuterium exchange and disappear if D₂O is added to the NMR tube, a useful diagnostic test.

¹³C NMR Analysis: While more complex, the ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Aromatic Carbons: A cluster of signals between δ 110-150 ppm corresponds to the various carbons of the porphyrin macrocycle and the phenyl rings.[5][6]

  • Carbonyl Carbons: The four equivalent carbons of the carboxylic acid groups will appear as a single, distinct signal in the downfield region, typically around δ 165-170 ppm .[5] The observation of this signal is a key confirmation of the presence of the carboxyl functional groups.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is critically dependent on the experimental setup. For m-TCPP, the primary challenge is solubility.

  • Solvent Selection: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the poly-carboxylic acid structure of m-TCPP and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of the acidic N-H and COOH protons, which might be lost in protic solvents like methanol-d₄.[4]

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified m-TCPP sample and dissolve it in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary. Filter the solution if any particulate matter is present.

  • Instrument Parameters:

    • Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion, especially for resolving the complex multiplets of the phenyl protons.

    • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition: A proton-decoupled ¹³C experiment will require a significantly longer acquisition time. Use a sufficient number of scans and an appropriate relaxation delay to ensure quantitative accuracy for all carbon types.

NMR Data Interpretation Workflow

NMR_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H1_Acquire Acquire Spectrum in DMSO-d6 H1_Integrate Check Signal Integrations H1_Acquire->H1_Integrate 8H : 16H : 2H : 4H H1_Identify Identify Key Signals (β-H, N-H, Phenyl-H) H1_Integrate->H1_Identify Correct Ratio? H1_COOH Confirm COOH Proton (>12 ppm, Broad) H1_Identify->H1_COOH Validation Structure Consistent? H1_COOH->Validation C13_Acquire Acquire Spectrum C13_Identify Identify Aromatic Region (110-150 ppm) C13_Acquire->C13_Identify C13_COOH Confirm Carbonyl C=O (~165-170 ppm) C13_Identify->C13_COOH C13_COOH->Validation

Caption: Workflow for structural validation of m-TCPP using NMR spectroscopy.

Part II: Mass Spectrometry (MS) Analysis

While NMR maps the molecular connectivity, Mass Spectrometry provides definitive evidence of the molecule's mass and elemental composition. For a large, non-volatile molecule like m-TCPP, Electrospray Ionization (ESI) is the most suitable technique.[7]

Theoretical Foundation & Expected Spectrum

ESI is a "soft" ionization method that transfers the analyte from solution into the gas phase as an ion with minimal fragmentation. This is ideal for determining the molecular weight of the intact molecule.

Expected ESI-MS Spectrum:

  • Molecular Ion: The primary species observed in positive ion mode will be the protonated molecule, [M+H]⁺ . Given the molecular weight of 790.77, this peak should be found at an m/z (mass-to-charge ratio) of 791.78 .[4]

  • Adducts: It is common to also observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 813.76. The presence of these adducts further corroborates the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): The most powerful application of MS is HRMS (e.g., using a TOF or Orbitrap analyzer). This technique measures the m/z to several decimal places, allowing for the unambiguous determination of the elemental formula. For m-TCPP, the calculated exact mass of [C₄₈H₃₁N₄O₈]⁺ (the [M+H]⁺ ion) is 791.2091. An experimental value within a few parts-per-million (ppm) of this calculated mass provides unequivocal confirmation of the elemental composition.

Fragmentation Analysis (MS/MS): By selecting the molecular ion (m/z 791.8) and subjecting it to collision-induced dissociation (CID), we can gain further structural information.[8]

  • The porphyrin macrocycle is very stable, so fragmentation often occurs at the peripheral substituents.[9]

  • Common neutral losses from the carboxylic acid groups include loss of H₂O (m/z 773.8) and loss of CO₂ (m/z 747.8). Sequential losses from the four groups are possible.

  • Cleavage of the bond between the porphyrin and a carboxyphenyl group is also a potential fragmentation pathway.

Experimental Protocol: ESI-MS
  • Solvent Selection: A solvent system that promotes ionization is required. Typically, a mixture of methanol or acetonitrile with a small amount of water and an acid (like formic acid) is used to ensure the analyte is protonated.

  • Sample Preparation: Prepare a dilute solution of m-TCPP (~10-50 µg/mL) in the chosen solvent system. The concentration must be low to avoid saturating the detector.

  • Instrument Parameters:

    • Ionization Mode: Positive ion ESI.

    • Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and nebulizing gas flow to achieve a stable and strong signal for the [M+H]⁺ ion.[10]

    • MS/MS Analysis: If performing fragmentation, set the isolation window to select the m/z 791.8 peak and apply a range of collision energies to observe the fragmentation pattern.

MS Data Interpretation Workflow

MS_Workflow cluster_MS1 Full Scan MS cluster_MS2 Tandem MS (MS/MS) MS_Acquire Acquire ESI-MS Spectrum (Positive Mode) MS_Find_MH Identify [M+H]⁺ Ion at m/z 791.8 MS_Acquire->MS_Find_MH MS_HRMS Confirm Elemental Formula via HRMS (C48H30N4O8) MS_Find_MH->MS_HRMS Validation Molecular Weight & Formula Confirmed? MS_HRMS->Validation MSMS_Isolate Isolate [M+H]⁺ Ion MSMS_Fragment Induce Fragmentation (CID) MSMS_Isolate->MSMS_Fragment MSMS_Analyze Analyze Fragments (e.g., loss of CO₂) MSMS_Fragment->MSMS_Analyze MSMS_Analyze->Validation Provides Supporting Structural Evidence

Caption: Workflow for structural validation of m-TCPP using Mass Spectrometry.

Part III: Comparative Analysis and Integrated Validation

Neither NMR nor MS alone provides a complete picture. Their power lies in their synergy. NMR provides the "how it's connected" and MS provides the "what it's made of."

Parameter NMR Spectroscopy Mass Spectrometry Provided Information
Identity Inferred from pattern of shifts & couplingsInferred from m/z and fragmentationBoth provide structural clues.
Connectivity Definitive. Maps the H-C framework.Inferred from fragmentation patterns.NMR is superior for connectivity.
Molecular Formula Inferred from integration (relative ratios).Definitive (with HRMS).MS is superior for formula.
Key Functional Groups COOH (δ >12 ppm), N-H (δ ~ -2.9 ppm)Loss of H₂O, CO₂ in MS/MSBoth confirm functional groups.
Purity Can detect proton-containing impurities.Can detect impurities of different mass.Both are excellent for purity assessment.
Isomers Can distinguish structural isomers/atropisomers.Cannot distinguish isomers with same mass.NMR is essential for isomer identification.
An Integrated Approach to Validation

Integrated_Validation NMR_Data NMR Data (Connectivity, Ratios, Isomers) Check1 ¹H NMR integrations match formula from MS? NMR_Data->Check1 Check2 Functional groups seen in NMR (e.g., COOH) consistent with MS fragmentation (e.g., loss of CO₂)? NMR_Data->Check2 Check3 Are all key signals (β-H, N-H, Phenyl-H, C=O) present and correct? NMR_Data->Check3 MS_Data MS Data (Molecular Weight, Formula) MS_Data->Check1 MS_Data->Check2 Check1->Check2 Yes Check2->Check3 Yes Conclusion Structure Validated Check3->Conclusion Yes

Caption: Integrated logic flow for combining NMR and MS data for validation.

Conclusion

The structural validation of a complex molecule like meso-Tetra(2-carboxyphenyl)porphine is a non-trivial task that demands a multi-faceted analytical approach. By leveraging the strengths of both NMR spectroscopy and mass spectrometry, researchers can move beyond simple characterization to achieve true validation. NMR provides an intricate map of the atomic connectivity, confirming the correct isomeric form and highlighting the unique electronic environment of the porphyrin core. Concurrently, high-resolution mass spectrometry delivers an unequivocal confirmation of the molecular weight and elemental composition. Only when the evidence from these orthogonal techniques is combined and found to be in complete agreement can the structure be considered validated, providing the solid foundation necessary for its application in advanced materials and medicine.

References

  • Synthesis and Characterization of a Novel Series of Meso (Nitrophenyl) and Meso (CarboxyPhenyl) Substituted Porphyrins. Semantic Scholar. [Link]

  • I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe and Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe. University of Paris-Sud. [Link]

  • A simplified synthesis for meso-tetraphenylporphine. Journal of Organic Chemistry. [Link]

  • Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry. [Link]

  • Synthesis of meso-Extended Tetraaryl Porphyrins. National Institutes of Health (NIH). [Link]

  • Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI. [Link]

  • meso-Tetra (2-carboxyphenyl) porphine. Frontier Specialty Chemicals. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

  • Electrospray mass spectroscopy was carried out on a Waters Acquity SQD uPLC electrospray system. The Royal Society of Chemistry. [Link]

  • Supplementary Information - A recyclable Mn-porphyrin catalyst. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. Thammasat University e-Thesis. [Link]

  • Identification of a novel mechanism for meso-tetra (4-carboxyphenyl) porphyrin (TCPP) uptake in cancer cells. PubMed. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Spectrally edited 2D 13C-13C NMR spectra without diagonal ridge for characterizing 13C-enriched low-temperature carbon materials. ScienceDirect. [Link]

  • NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). PubMed. [Link]

  • Interpretation of mass spectra. University of Jena. [Link]

  • ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3. ResearchGate. [Link]

  • MultiCP ¹³C NMR spectra (solid lines: full spectra; dashed lines: after dipolar dephasing). ResearchGate. [Link]

  • Cu-TCPP Metal–Organic Nanosheets Embedded Thin-Film Composite Membranes. ACS Publications. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. LCGC International. [Link]

  • Study on 13C MultiCP/MAS ssNMR Analysis of Tobacco Pectin. Bentham Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling meso-Tetra (2-carboxyphenyl) porphine

As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often fail to communicate the behavioral realities of handling complex synthetic porphyrins. meso-Tetra (2-carboxyphenyl) porphine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often fail to communicate the behavioral realities of handling complex synthetic porphyrins. meso-Tetra (2-carboxyphenyl) porphine (often referred to as o-TCPP, CAS: 70152-55-5) is a highly specialized macrocycle utilized extensively in the construction of Metal-Organic Frameworks (MOFs) and proton relays[1].

While its chemical utility is vast, its physical properties demand rigorous operational discipline. This guide bridges the gap between basic compliance and advanced laboratory safety by explaining the causality behind every required protocol.

Part 1: Hazard Assessment & The Causality of Risk

To handle o-TCPP safely, you must understand its fundamental photophysics. Porphyrins are not just colored powders; they are potent photosensitizers [2].

The Phototoxicity Mechanism: When the o-TCPP molecule absorbs ambient light (particularly within its Soret band around 400–450 nm), it excites into a highly reactive triplet state. This excited state transfers energy to ambient molecular oxygen (³O₂), generating singlet oxygen (¹O₂) and other Reactive Oxygen Species (ROS)[2][3].

If o-TCPP powder or solution contacts your skin or eyes and is subsequently exposed to laboratory lighting or sunlight, this ROS generation occurs directly within your tissues. This causes severe, localized oxidative stress, leading to erythema, blistering, and cellular apoptosis (phototoxicity)[4].

The Solvent Multiplier Effect: In MOF synthesis, o-TCPP is frequently dissolved in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are aggressive skin permeants. If a porphyrin-DMSO solution contacts unprotected skin, the solvent rapidly transports the photosensitizer deep into the dermal layers, drastically escalating the risk of systemic phototoxicity.

PhototoxicityMechanism Light Ambient Light (400-700 nm) Ground o-TCPP (Ground State) Light->Ground Absorption Excited o-TCPP* (Excited Triplet State) Ground->Excited Intersystem Crossing ROS Singlet Oxygen (¹O₂) & ROS Excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Reacts with Damage Phototoxic Tissue Damage ROS->Damage Oxidative Stress

Mechanistic pathway of porphyrin-induced phototoxicity via singlet oxygen generation.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix is mandatory. Every item serves a specific, scientifically grounded purpose.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (min 5 mil thickness).Prevents direct dermal contact. Double gloving is critical when handling DMSO/DMF solutions, as these solvents rapidly degrade standard nitrile.
Eye/Face Protection UV/Vis-blocking Chemical Splash Goggles.Protects against mechanical irritation from the fine powder and blocks ambient light from activating accidental particulate exposure in the eye[4].
Body Protection Flame-retardant, fully buttoned lab coat; long pants.Opaque clothing blocks light penetration to the skin, neutralizing the phototoxic threat if micro-dust settles on the fabric[4].
Respiratory Fume Hood (80-120 fpm face velocity) OR N95/P100.o-TCPP is a fine, easily aerosolized powder[5]. Inhalation introduces the photosensitizer directly into the systemic circulation.

Part 3: Operational Plan & Experimental Workflow

Standard operating procedures often fail because they ignore the physical behavior of porphyrin powders. Porphyrins are notorious for accumulating static charge, causing them to "jump" off spatulas and contaminate analytical balances.

Step-by-Step Handling Protocol:

  • Environmental Preparation: Dim the ambient laboratory lighting. Turn off unnecessary overhead fluorescent lights to prevent premature photo-activation of the compound[2].

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a damp, lint-free cloth, or use an anti-static zero-stat gun to neutralize static charges in the weighing area.

  • Weighing: Using a grounded, anti-static micro-spatula, carefully transfer the o-TCPP (MW: 790.77 g/mol )[1] into a pre-tared, amber glass vial. Never weigh porphyrins on an open benchtop.

  • Dissolution: Add the required solvent directly into the amber vial while still inside the fume hood. Cap tightly and vortex until fully solubilized.

  • Storage: Store the sealed amber vial at room temperature in a desiccator, strictly protected from light[1].

HandlingWorkflow Prep 1. Site Preparation Dim lights, clear fume hood PPE 2. PPE Donning Double nitrile, goggles, lab coat Prep->PPE Weigh 3. Weighing Use anti-static tools in hood PPE->Weigh Dissolve 4. Dissolution Solubilize in DMF/DMSO Weigh->Dissolve Store 5. Storage Transfer to amber vials Dissolve->Store Clean 6. Decontamination Wet wipe all surfaces Store->Clean

Step-by-step experimental workflow for the safe handling and dissolution of o-TCPP.

Part 4: Spill Response and Disposal Plan

A porphyrin spill represents both a chemical hazard and a latent photochemical hazard. Immediate, methodical response is required.

Dry Powder Spill Methodology:

  • Do not sweep. Sweeping aerosolizes the phototoxic powder, creating an inhalation hazard.

  • Cover the spill with damp absorbent paper towels (using water or a mild surfactant) to suppress dust generation.

  • Carefully wipe the area inward from the edges to prevent spreading.

  • Place all contaminated towels into a designated, opaque hazardous waste bag.

Solution Spill Methodology (e.g., in DMSO/DMF):

  • Immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand).

  • Scoop the absorbed mixture using a plastic scraper into a chemical waste container.

  • Wash the area thoroughly with soapy water to remove residual solvent and porphyrin traces.

Disposal: All o-TCPP waste (solid and liquid) must be collected in compatible, opaque, or amber containers. Label clearly as "Hazardous Chemical Waste: Photosensitizer / Porphyrin Derivative" to alert waste management personnel to the light-sensitivity hazard.

References

  • Chitgupi, U., Lovell, J. F., & Rajendiran, V. "Assessing Photosensitizer Targeting Using Meso-Tetra(Carboxyphenyl) Porphyrin". Molecules, 23(4), 892 (2018). Available at:[Link]

  • National Institutes of Health (NIH). "Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers". PMC. Available at:[Link]

  • ACS Chemical Reviews. "Endogenous Photosensitizers in Human Skin". American Chemical Society. Available at:[Link]

Sources

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